molecular formula C7H9NO3S B181909 Ethyl 2-(4-hydroxythiazol-2-yl)acetate CAS No. 79878-57-2

Ethyl 2-(4-hydroxythiazol-2-yl)acetate

Cat. No.: B181909
CAS No.: 79878-57-2
M. Wt: 187.22 g/mol
InChI Key: ZZGSZEVDFGBFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-hydroxythiazol-2-yl)acetate is a versatile chemical intermediate prized in medicinal chemistry for the construction of novel bioactive molecules. The 4-hydroxythiazole scaffold is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets. Research indicates that derivatives based on this core structure show promise as inhibitors for enzymes like acetylcholinesterase, which is a key target in neuroscience research for conditions such as Alzheimer's disease . Furthermore, the 4-hydroxythiazole pharmacophore is actively investigated for its potential in developing TRPM8 receptor antagonists, which are relevant for studying pain, neuralgia, and respiratory conditions like COPD and asthma . This ester is particularly valued in synthetic campaigns for its ethyl carboxylate group, which can be readily hydrolyzed or transformed, serving as a critical building block for the synthesis of more complex molecules, including various amides and heterocyclic compounds for high-throughput screening and lead optimization programs . Its application is firmly rooted in early-stage research and development within pharmaceutical and agrochemical laboratories.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-2-11-7(10)3-6-8-5(9)4-12-6/h4,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGSZEVDFGBFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351929
Record name Ethyl (4-hydroxy-1,3-thiazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79878-57-2
Record name Ethyl (4-hydroxy-1,3-thiazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 79878-57-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(4-hydroxythiazol-2-yl)acetate: Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-hydroxythiazol-2-yl)acetate is a heterocyclic compound featuring a thiazole ring substituted with a hydroxy group at the 4-position and an ethyl acetate group at the 2-position. Thiazole moieties are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The 4-hydroxythiazole scaffold, in particular, is known to exhibit tautomerism and offers multiple points for further chemical modification, making it a valuable building block in drug discovery. This technical guide outlines the predicted chemical properties, structure, and a plausible synthetic route for this compound.

Chemical Structure and Properties

The chemical structure of this compound is presented below. A key feature of the 4-hydroxythiazole ring is its existence in equilibrium between the enol and keto tautomeric forms. This tautomerism can significantly influence its chemical reactivity and biological activity.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular Formula C₇H₉NO₃SBased on the chemical structure.
Molecular Weight 187.22 g/mol Calculated from the molecular formula.
Appearance Predicted to be a white to pale yellow solid.Based on similar known thiazole derivatives.
Melting Point >150 °C (with decomposition)Estimated based on related 4-hydroxythiazole structures.
Boiling Point Decomposes before boiling at atmospheric pressure.Typical for similar heterocyclic compounds with hydrogen bonding capabilities.
Solubility Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and methanol.The hydroxy and ester groups contribute to polarity, while the overall structure limits aqueous solubility.
pKa ~6-7 for the hydroxyl groupEstimated based on the acidity of similar enolic systems on a thiazole ring.

Proposed Synthesis: Hantzsch Thiazole Synthesis

A plausible and efficient method for the synthesis of this compound is a variation of the well-established Hantzsch thiazole synthesis. This approach involves the condensation of an α-halocarbonyl compound with a thioamide.

Experimental Protocol: A Hypothetical Approach

Reaction Scheme:

G reactant1 Ethyl 2-chloroacetoacetate Reaction Vessel Reaction Vessel reactant1->Reaction Vessel reactant2 Thiourea reactant2->Reaction Vessel product Ethyl 2-(2-amino-4-methylthiazol-5-yl)acetate (Intermediate) final_product This compound product->final_product Hydrolysis & Rearrangement Reaction Vessel->product Reflux in Ethanol

Caption: Proposed Hantzsch synthesis of this compound.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thiourea

  • Ethanol (absolute)

  • Sodium ethoxide

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Thiazole Ring Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in absolute ethanol.

    • To this solution, add a solution of sodium ethoxide (1.0 equivalent) in ethanol.

    • Slowly add ethyl 2-chloroacetoacetate (1.0 equivalent) to the reaction mixture at room temperature.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up and Isolation of Intermediate:

    • To the residue, add water and extract the aqueous layer with diethyl ether to remove any unreacted starting materials.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the intermediate product.

    • Filter the resulting solid, wash with cold water, and dry under vacuum. This intermediate is likely to be an aminothiazole derivative which will undergo rearrangement.

  • Hydrolysis and Rearrangement:

    • The isolated intermediate is then subjected to acidic hydrolysis to convert the amino group to a hydroxyl group, which is expected to be in equilibrium with its keto tautomer.

    • The crude intermediate is refluxed in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours.

    • The reaction is monitored by TLC for the formation of the final product.

  • Final Purification:

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Predicted Spectral Data

The following spectral data are predictions based on the proposed structure and data from analogous compounds.

Table 2: Predicted Spectral Characteristics of this compound

Technique Predicted Key Signals
¹H NMR (DMSO-d₆, 400 MHz)δ 1.2 (t, 3H, -CH₂CH₃ ), 4.1 (q, 2H, -CH₂ CH₃), 3.8 (s, 2H, -CH₂ -COO-), 6.5 (s, 1H, thiazole C5-H ), 10.5 (br s, 1H, -OH )
¹³C NMR (DMSO-d₆, 100 MHz)δ 14.0 (-CH₂C H₃), 40.0 (-C H₂-COO-), 61.0 (-C H₂CH₃), 110.0 (thiazole C 5), 160.0 (thiazole C 4-OH), 168.0 (thiazole C 2), 170.0 (C =O)
IR (KBr, cm⁻¹) 3400-3200 (br, O-H stretch), 3100-3000 (C-H stretch, aromatic), 2980-2850 (C-H stretch, aliphatic), 1735 (C=O stretch, ester), 1650 (C=O stretch, keto tautomer), 1600, 1550 (C=C and C=N stretch, thiazole ring)
Mass Spectrometry (EI) m/z (%): 187 (M⁺), 142 ([M-OC₂H₅]⁺), 114 ([M-COOC₂H₅]⁺)

Tautomerism and Reactivity

The 4-hydroxythiazole moiety is expected to exist in a tautomeric equilibrium between the enol form (4-hydroxythiazole) and the keto form (thiazol-4(5H)-one). The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the presence of other substituents.

Caption: Keto-enol tautomerism of the 4-hydroxythiazole ring system.

This tautomerism is critical as it affects the molecule's reactivity. The hydroxyl group of the enol form can undergo reactions typical of phenols, such as etherification and esterification. The keto form possesses a reactive methylene group at the 5-position, which can be susceptible to electrophilic substitution.

Potential Applications in Research and Drug Development

Given the prevalence of the thiazole scaffold in medicinal chemistry, this compound represents a promising starting material for the synthesis of more complex molecules. The functional groups present—a hydroxyl group, an ester, and the thiazole ring itself—offer multiple handles for chemical modification. Potential research applications could include:

  • Lead Compound Synthesis: Serving as a core structure for the development of novel kinase inhibitors, anti-inflammatory agents, or antimicrobial compounds.

  • Fragment-Based Drug Discovery: Use as a fragment for screening against various biological targets.

  • Materials Science: Incorporation into polymers or dyes to explore novel photophysical properties.

Conclusion

While "this compound" is not a widely documented compound, this technical guide provides a robust theoretical framework for its properties, structure, and synthesis based on established chemical principles. The proposed Hantzsch synthesis offers a viable route for its preparation, and the predicted spectral and physicochemical data provide a valuable starting point for its characterization. Further experimental validation is necessary to confirm these predictions and to fully explore the potential of this intriguing molecule in scientific research and development.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Ethyl 2-(4-hydroxythiazol-2-yl)acetate (CAS: 79878-57-2)

Introduction

This compound is a heterocyclic organic compound featuring a core thiazole ring, a structure of significant interest in medicinal chemistry. The thiazole nucleus is a key component in numerous biologically active compounds and approved pharmaceuticals, demonstrating a vast range of activities including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][2][3][4][5] This technical guide provides a comprehensive overview of the known physicochemical properties, potential synthetic routes, and prospective applications of this compound, positioning it as a valuable building block for drug discovery and development. Due to limited direct research on this specific molecule, this paper draws on established principles of thiazole chemistry and data from structurally related analogs to infer its potential.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This information is critical for its application in chemical synthesis and for predicting its behavior in biological systems.

Table 1: Core Physicochemical Properties

Property Value Source
CAS Number 79878-57-2 [6]
Molecular Formula C₇H₉NO₃S [6]
Molecular Weight 187.22 g/mol [6]
IUPAC Name ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate N/A
Synonyms (4-Hydroxy-thiazol-2-yl)acetic acid ethyl ester, Ethyl 4-hydroxy-2-thiazoleacetate [6]
Appearance White to off-white solid [6]
Melting Point 153 °C [6]
Boiling Point (Predicted) 309.1 ± 22.0 °C [6]
Density (Predicted) 1.338 ± 0.06 g/cm³ [6]
pKa (Predicted) 8.28 ± 0.15 [6]

| SMILES | CCOC(=O)Cc1nc(O)cs1 | N/A |

Synthesis and Chemical Reactivity

Synthetic Pathways

While a specific, optimized synthesis for this compound is not extensively detailed in the reviewed literature, its structure strongly suggests that the Hantzsch thiazole synthesis is a primary and highly viable route.[7][8] This classical method involves the condensation of an α-haloketone or a related electrophile with a thioamide.

For this target molecule, a plausible Hantzsch-type synthesis would involve the reaction between a derivative of ethyl 4-haloacetoacetate and a suitable thioamide, such as thiourea, followed by or concurrently with cyclization.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process Thioamide Thioamide Condensation Nucleophilic Attack (S on C-Halide) Thioamide->Condensation Alpha_Halo_Ester Ethyl 4-halo-3-oxobutanoate Alpha_Halo_Ester->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Intermediate Product This compound Cyclization->Product

A generalized workflow for the Hantzsch thiazole synthesis.
Representative Experimental Protocol (Hantzsch Synthesis)

This protocol is a generalized representation based on established Hantzsch synthesis procedures and should be optimized for specific laboratory conditions.[7][9][10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Reactant: To the stirring solution, add ethyl 4-chloroacetoacetate (1.0 eq) dropwise at room temperature. The reaction may be exothermic.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.

  • Isolation and Purification: Pour the mixture into cold water or a dilute sodium bicarbonate solution to neutralize any acid formed and precipitate the product.[8] Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Chemical Reactivity and Role as a Synthetic Intermediate

The molecule possesses several reactive sites, making it a versatile intermediate for the synthesis of more complex derivatives. The key functional groups—the ester, the enol-like hydroxyl group, and the thiazole ring—offer multiple avenues for chemical modification.

Reactivity_Hub center This compound hydrolysis Ester Hydrolysis (Acid/Base) center->hydrolysis alkylation O-Alkylation / O-Acylation (at C4-OH) center->alkylation amidation Amidation (with Amines) center->amidation electrophilic Electrophilic Substitution (at C5) center->electrophilic acid 2-(4-hydroxythiazol-2-yl)acetic acid hydrolysis->acid ether 4-Alkoxy/Acyloxy Derivatives alkylation->ether amide 2-(4-hydroxythiazol-2-yl)acetamides amidation->amide substituted 5-Substituted Thiazoles electrophilic->substituted

Potential reaction pathways for synthetic derivatization.

Potential Biological and Pharmacological Profile

Direct biological activity data for this compound is not prominent in publicly available literature. However, the thiazole scaffold is a well-established pharmacophore. Its derivatives have shown a wide spectrum of pharmacological activities, suggesting that this compound is an excellent starting point for developing novel therapeutic agents.

  • Antimicrobial Activity: Thiazole derivatives are known to exhibit potent antibacterial and antifungal properties.[2][11][12][13] The mechanism can vary, but some derivatives have been shown to inhibit essential bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH).[11]

  • Anticancer Activity: Numerous thiazole-containing compounds have demonstrated significant anti-proliferative effects against various cancer cell lines.[1] For instance, certain 2-hydrazinyl-thiazole derivatives show cytotoxicity, induce apoptosis, and can inhibit key signaling proteins like VEGFR-2.[1]

  • Anti-inflammatory Activity: The thiazole ring is present in several anti-inflammatory drugs, indicating its potential to be developed into agents targeting inflammatory pathways.[3][5]

  • Enzyme Inhibition: N-hydroxythiazole derivatives have been identified as inhibitors of 2-oxoglutarate (2OG) oxygenases, such as the factor inhibiting hypoxia-inducible factor (FIH), highlighting the scaffold's potential in modulating metabolic and signaling pathways.[14]

Table 2: Biological Activities of Structurally Related Thiazole Derivatives (Note: Data shown is for analogous compounds, not for CAS 79878-57-2, and serves to illustrate the potential of the scaffold.)

Compound ClassActivity TypeTarget/OrganismPotency (IC₅₀ / MIC)Reference
2-Hydrazinyl-thiazol-4(5H)-onesAnticancerMCF-7 (Breast Cancer)IC₅₀ = 2.57 µM[1]
2-Hydrazinyl-thiazol-4(5H)-onesEnzyme InhibitionVEGFR-2IC₅₀ = 0.15 µM[1]
Substituted ThiazolesAntibacterialS. aureus, E. coliMIC = 16.1 µM[11]
Thiazole-1,3,5-triazinesAntiprotozoalP. falciparum (Chloroquine-sensitive)IC₅₀ = 10-55 µg/mL[2]
Benzo[d]thiazole DerivativesAntibacterialS. aureus (MRSA)MIC = 50 µg/mL[13]

Representative Experimental Protocols

To assess the potential biological activity of this compound or its derivatives, standard screening assays are employed. Below is a representative protocol for determining antimicrobial activity.

Antimicrobial Susceptibility Testing: Broth Microdilution (MIC Assay)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Workflow start Start prep_compound Prepare stock solution of This compound in DMSO start->prep_compound serial_dilute Perform 2-fold serial dilutions in a 96-well microplate using growth medium prep_compound->serial_dilute inoculate Inoculate all wells (except sterility control) with the microbial suspension serial_dilute->inoculate prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate controls Include Positive (microbe, no drug) and Negative (medium only) controls inoculate->controls incubate Incubate plate at optimal temperature (e.g., 37°C) for 18-24 hours controls->incubate read_results Visually inspect for turbidity or use a plate reader. MIC = lowest concentration with no visible growth incubate->read_results end End read_results->end

Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Disclaimer: This is a generalized protocol. Specific parameters such as microbial strains, growth media, incubation times, and final concentrations must be optimized for the specific experimental goals.

Summary and Future Directions

This compound (CAS: 79878-57-2) is a heterocyclic compound with significant potential as a scaffold and intermediate in drug discovery. While direct biological data for this specific molecule is scarce, its structural components are well-represented in a multitude of pharmacologically active agents.

Future research should focus on:

  • Library Synthesis: Utilizing the compound's reactive functional groups to generate a diverse library of amide, ether, and C5-substituted derivatives.

  • Biological Screening: Systematically screening this library against a broad range of biological targets, including bacterial and fungal strains, cancer cell lines, and key enzymes involved in disease pathways.

  • Physicochemical Characterization: Conducting detailed spectroscopic (NMR, IR, MS) and crystallographic analyses to confirm its structure and inform structure-activity relationship (SAR) studies.

  • Computational Studies: Employing molecular docking and other in silico methods to predict potential biological targets and guide the design of more potent and selective derivatives.[15]

The exploration of this compound and its analogs represents a promising avenue for the discovery of novel therapeutics.

References

Spectroscopic and Structural Elucidation of Ethyl 2-(thiazol-2-yl)acetate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-(2-aminothiazol-4-yl)acetate, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for Ethyl 2-(2-aminothiazol-4-yl)acetate.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.50s1HH-5 (thiazole)
4.15q2H-CH₂- (ethyl)
3.45s2H-CH₂- (acetate)
1.25t3H-CH₃ (ethyl)
5.0 (broad)s2H-NH₂

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
171.0C=O (ester)
168.0C-2 (thiazole)
149.0C-4 (thiazole)
105.0C-5 (thiazole)
61.0-CH₂- (ethyl)
35.0-CH₂- (acetate)
14.5-CH₃ (ethyl)

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (amine)
1735StrongC=O stretch (ester)
1620StrongC=N stretch (thiazole)
1540MediumN-H bend (amine)
1230StrongC-O stretch (ester)

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
186100[M]⁺ (Molecular Ion)
14160[M - OCH₂CH₃]⁺
11485[M - COOCH₂CH₃]⁺
8540[Thiazole ring fragment]⁺

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic analysis of Ethyl 2-(2-aminothiazol-4-yl)acetate.

2.1 Synthesis: Hantzsch Thiazole Synthesis

A common method for the synthesis of the thiazole ring is the Hantzsch synthesis. For Ethyl 2-(2-aminothiazol-4-yl)acetate, a typical procedure involves the reaction of thiourea with an α-haloketone or α-haloester derivative.

  • Reaction: A mixture of ethyl 4-chloroacetoacetate and thiourea in a suitable solvent, such as ethanol, is refluxed for several hours.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the pure Ethyl 2-(2-aminothiazol-4-yl)acetate.

2.2 Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Mass Spectrometry (MS): Mass spectral data is typically acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting mass-to-charge ratios of the fragments are detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like Ethyl 2-(2-aminothiazol-4-yl)acetate.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of Ethyl 2-(2-aminothiazol-4-yl)acetate Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: Workflow for the synthesis and spectroscopic characterization of organic compounds.

The Hydroxythiazole Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydroxythiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique electronic properties and versatile synthetic accessibility have led to the development of a diverse array of compounds with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the discovery and history of hydroxythiazole compounds, from their early synthesis to their emergence as critical pharmacophores in modern drug development. This document details key synthetic milestones, presents quantitative biological data, outlines experimental protocols, and visualizes the intricate signaling pathways modulated by this remarkable class of compounds.

A Historical Perspective: The Dawn of Thiazole Chemistry

The journey into the world of thiazole chemistry began in the late 19th century. The seminal work of German chemist Arthur Hantzsch in 1887 laid the foundation for thiazole synthesis, a method that remains a cornerstone of heterocyclic chemistry to this day.[1][2]

The Hantzsch Thiazole Synthesis: A Foundational Discovery

The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide to yield a thiazole.[1] This robust and versatile reaction provided the first reliable method for constructing the thiazole ring and opened the door to the exploration of its derivatives, including the hydroxythiazoles.

Diagram 1: The Hantzsch Thiazole Synthesis

Hantzsch_Synthesis Thioamide Thioamide Intermediate Thiazolinium Intermediate Thioamide->Intermediate + AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate Hydroxythiazoline Hydroxythiazoline Intermediate Intermediate->Hydroxythiazoline Cyclization Thiazole Thiazole Derivative Hydroxythiazoline->Thiazole Dehydration

A simplified representation of the Hantzsch thiazole synthesis.

Early Explorations and Key Milestones

Following Hantzsch's discovery, the early 20th century saw continued exploration of thiazole chemistry. Another significant advancement came in 1947 with the Cook-Heilbron thiazole synthesis, which provided a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide.[3] While not directly focused on hydroxythiazoles, this method expanded the synthetic toolkit for accessing diverse thiazole derivatives.

The precise first syntheses of the individual hydroxythiazole isomers are milestones in their own right:

  • 2-Hydroxythiazoles: Early methods for the synthesis of 2-hydroxythiazole derivatives involved the cyclization of α-thiocyanatoketones in acidic or alkaline solutions.[4]

  • 4-Hydroxythiazoles: The synthesis of 4-hydroxythiazoles can also be achieved through variations of the Hantzsch synthesis, for instance, by reacting thioamides with α-halocarbonyl compounds that lead to the hydroxylated product.[5]

  • 5-Hydroxythiazoles (and derivatives): The synthesis of 5-hydroxythiazole derivatives has been approached through various routes, including the hydrolysis of precursor compounds. For example, 5-hydroxymethylthiazole can be prepared from 2-chloro-5-chloromethylthiazole through hydrolysis and subsequent reduction.

Synthetic Methodologies: Accessing the Hydroxythiazole Core

The synthesis of hydroxythiazole derivatives has evolved significantly since the pioneering work of Hantzsch. Modern methods offer improved yields, milder reaction conditions, and greater substrate scope.

Hantzsch Synthesis of a 2-Hydrazinyl Thiazole Derivative

This protocol outlines a variation of the Hantzsch synthesis to produce a 2-hydrazinyl thiazole derivative, a common precursor for further functionalization.[6]

Experimental Protocol:

  • Reactant Preparation: A mixture of an appropriate α-haloketone (e.g., 2-bromo-4-fluoroacetophenone) and a thiosemicarbazone is prepared in an equimolar ratio.

  • Solvent and Catalyst: The reactants are dissolved in a suitable solvent system, such as ethanol/water (50/50, v/v). A catalytic amount of silica-supported tungstosilicic acid can be added to facilitate the reaction.[7]

  • Reaction Conditions: The reaction mixture is subjected to either conventional heating at 65 °C or ultrasonic irradiation at room temperature.[7]

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the catalyst is removed by filtration. The product is then isolated from the filtrate, often by precipitation upon the addition of water, followed by filtration and washing.[6][7]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[6]

Diagram 2: Experimental Workflow for Hantzsch Synthesis

Hantzsch_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactant1 α-Haloketone Solvent Solvent System (e.g., EtOH/H2O) Reactant1->Solvent Reactant2 Thiosemicarbazone Reactant2->Solvent Conditions Heating or Ultrasonication Solvent->Conditions Catalyst Catalyst (e.g., SiW/SiO2) Catalyst->Conditions TLC TLC Monitoring Conditions->TLC Filtration Catalyst Filtration TLC->Filtration Isolation Product Isolation Filtration->Isolation Purification Recrystallization Isolation->Purification Product Pure 2-Hydrazinylthiazole Derivative Purification->Product

A general workflow for the synthesis of a 2-hydrazinylthiazole derivative.

Synthesis of Hydroxy-Substituted 2-Aminobenzothiazoles

This protocol details a method for the synthesis of valuable hydroxy-substituted 2-aminobenzothiazole building blocks.[8]

Experimental Protocol:

  • Starting Material Preparation: A substituted p-aminobenzoate with a protected hydroxyl group is used as the starting material.

  • Cyclization Reaction: The starting material is dissolved in glacial acetic acid. Potassium thiocyanate (KSCN) and bromine (Br₂) are added sequentially at a controlled temperature (e.g., 10 °C).[8] The reaction mixture is then stirred at room temperature.[8]

  • Work-up: The reaction mixture is poured onto ice and basified with an aqueous ammonia solution to precipitate the product.[8]

  • Isolation and Deprotection: The crude product is isolated by filtration. Depending on the protecting group used for the hydroxyl function, a subsequent deprotection step may be necessary. For instance, a tert-butyldimethylsilyl (TBDMS) group can be removed during the work-up.[8]

  • Purification: The final product is purified by appropriate methods, such as column chromatography or recrystallization.

Biological Significance and Therapeutic Applications

Hydroxythiazole derivatives have emerged as a versatile class of compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery.

Inhibition of Protein Kinases

Several hydroxythiazole-containing compounds have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes.

  • p38 MAP Kinase Inhibition: A novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues have demonstrated potent in vitro inhibitory activity against p38 mitogen-activated protein (MAP) kinase.[9] One of the lead compounds, 10b , exhibited significant in vivo anti-inflammatory activity in a mouse model of arthritis.[9] Another study on 1,2,4-triazole-based benzothiazole-2-amines identified compound 4f as a potent p38α MAP kinase inhibitor with an IC₅₀ value of 0.036 µM.[10]

Modulation of the Hypoxia-Inducible Factor (HIF) Pathway

N-hydroxythiazole derivatives have been investigated as inhibitors of Factor Inhibiting HIF (FIH), an enzyme that regulates the activity of the Hypoxia-Inducible Factor (HIF).[11] HIF is a key transcription factor in the cellular response to low oxygen levels (hypoxia).

Diagram 3: Simplified HIF-1α Signaling Pathway and Inhibition by Hydroxythiazoles

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a HIF-1α VHL VHL HIF1a->VHL Hydroxylation p300CBP p300/CBP HIF1a->p300CBP Hydroxylation PHD PHD Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a Degradation FIH FIH Transcription_Normoxia No Transcription p300CBP->Transcription_Normoxia HIF1a_hypoxia HIF-1α HIF_complex HIF-1 Complex HIF1a_hypoxia->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binds to Target_Genes Target Gene Transcription HRE->Target_Genes Hydroxythiazole N-Hydroxythiazole Inhibitor Hydroxythiazole->FIH Inhibits

Inhibition of FIH by N-hydroxythiazoles can modulate the HIF-1α signaling pathway.

Anticancer and Antibacterial Activities

The hydroxythiazole scaffold is also present in compounds with promising anticancer and antibacterial properties.

  • Anticancer Activity: Various studies have reported the cytotoxic effects of hydroxythiazole derivatives against different cancer cell lines. For example, certain thiazole derivatives have shown promising IC₅₀ values against the A549 lung cancer cell line.[12]

  • Antibacterial Activity: The antibacterial potential of hydroxythiazole compounds has been demonstrated against both Gram-positive and Gram-negative bacteria.[13]

Quantitative Biological Data

The following tables summarize key quantitative data for representative hydroxythiazole compounds, highlighting their therapeutic potential.

Table 1: p38α MAP Kinase Inhibitory Activity of Selected Thiazole Derivatives

CompoundIC₅₀ (µM)Reference
10b (4-phenyl-5-pyridyl-1,3-thiazole analog)Not explicitly stated in vitro, but effective in vivo at 30 mg/kg[9]
4f (1,2,4-triazole-based benzothiazole-2-amine)0.036 ± 0.12[10]
Standard (SB203580) 0.043 ± 0.27[10]

Table 2: FIH Inhibitory Activity of N-Hydroxythiazole Derivatives

CompoundFIH IC₅₀ (µM)PHD2 IC₅₀ (µM)Selectivity (PHD2/FIH)Reference
Compound A 0.230.030.13[11]
Compound B 0.153.7~25[11]
Compound C 0.26>100>385[11]
NOFD (Reference) 0.24>100>417[11]

(Note: Compound A, B, and C are representative N-hydroxythiazole derivatives from the cited study to illustrate the structure-activity relationship and selectivity.)

Table 3: Anticancer Activity of Selected Thiazole Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Derivative 1 A549 (Lung Cancer)5.71 ± 2.29 (as µg/ml)[14]
Derivative 2 A549 (Lung Cancer)4.12 ± 0.5 (as µg/ml)[14]
Doxorubicin (Reference) A549 (Lung Cancer)Varies[12]

(Note: The data from reference[14] is in µg/ml and would require conversion to µM based on the molecular weight of the specific compounds for direct comparison.)

Conclusion and Future Directions

The discovery and development of hydroxythiazole compounds represent a rich history of chemical innovation with profound implications for medicine. From the foundational Hantzsch synthesis to the rational design of highly selective enzyme inhibitors, the journey of the hydroxythiazole core underscores its enduring importance in drug discovery. The ability to readily synthesize and functionalize this scaffold, combined with its capacity to interact with a wide range of biological targets, ensures that hydroxythiazole derivatives will continue to be a fertile ground for the development of novel therapeutics for the foreseeable future. Future research will likely focus on exploring new biological targets, optimizing pharmacokinetic properties, and leveraging computational methods for the de novo design of next-generation hydroxythiazole-based drugs.

References

"Ethyl 2-(4-hydroxythiazol-2-yl)acetate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, a detailed experimental protocol for the synthesis, and a conceptual workflow for Ethyl 2-(4-hydroxythiazol-2-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Data Presentation

The key quantitative data for this compound are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C₇H₉NO₃SP&S Chemicals[1]
Molecular Weight 187.21 g/mol Calculated
CAS Number 79878-57-2P&S Chemicals[1]

Experimental Protocol: Synthesis of this compound via Hantzsch Thiazole Synthesis

The following is a detailed methodology for the synthesis of this compound, adapted from the principles of the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Water (deionized)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1 equivalent) in 100 mL of ethanol.

  • Addition of Reactant: To the stirring solution, add ethyl 2-chloroacetoacetate (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane solvent system.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the conceptual frameworks relevant to the synthesis of this compound.

Hantzsch_Thiazole_Synthesis_Pathway A Ethyl 2-chloroacetoacetate (α-halocarbonyl) C Intermediate Adduct A->C B Thiourea (Thioamide) B->C D Cyclization C->D Intramolecular Nucleophilic Attack E Dehydration D->E F This compound (Final Product) E->F

Caption: Hantzsch Thiazole Synthesis Pathway.

Experimental_Workflow start Start reactants Dissolve Thiourea in Ethanol Add Ethyl 2-chloroacetoacetate start->reactants reflux Heat to Reflux (4-6h) Monitor by TLC reactants->reflux workup Cool to RT Neutralize with NaHCO₃ reflux->workup extraction Extract with Ethyl Acetate workup->extraction dry_concentrate Dry over MgSO₄ Concentrate via Rotovap extraction->dry_concentrate purify Column Chromatography (Silica Gel) dry_concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental Synthesis Workflow.

References

Tautomerism in 4-Hydroxythiazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxythiazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. A critical, yet often nuanced, aspect of its chemistry is the existence of tautomeric equilibria. This guide provides a comprehensive overview of the tautomerism in 4-hydroxythiazole derivatives, focusing on the interplay between the enol (4-hydroxythiazole) and keto (thiazolin-4-one) forms. Understanding and controlling this equilibrium is paramount for rational drug design, as the dominant tautomeric form can significantly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability.

The Tautomeric Equilibrium: A Balancing Act

4-Hydroxythiazole derivatives exist in a dynamic equilibrium between two primary tautomeric forms: the aromatic 4-hydroxythiazole (enol form) and the non-aromatic thiazol-4(5H)-one (keto form). Additionally, a third, less common tautomer, the thiazol-4(3H)-one, can also be present. The position of this equilibrium is highly sensitive to the electronic nature of substituents on the thiazole ring and the surrounding solvent environment.

Tautomerism cluster_enol Enol Form (Aromatic) cluster_keto Keto Forms (Non-aromatic) A 4-Hydroxythiazole (Enol) B Thiazol-4(5H)-one (Keto) A->B K_eq C Thiazol-4(3H)-one (Keto) B->C enol_node keto_node_5H keto_node_3H

Caption: Tautomeric equilibrium in 4-hydroxythiazole derivatives.

Generally, the enol form is favored in non-polar solvents, where intramolecular hydrogen bonding can stabilize the hydroxyl group. Conversely, polar aprotic solvents tend to favor the keto form by stabilizing the more polar carbonyl group.[1]

Quantitative Analysis of Tautomeric Equilibrium

The ratio of tautomers can be quantified using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The equilibrium constant (Keq = [enol]/[keto]) provides a quantitative measure of the relative stability of the tautomers under specific conditions.

SolventDielectric Constant (ε)Predominant TautomerReference
Chloroform-d (CDCl3)4.8Enol[1]
Methanol-d4 (CD3OD)32.7Varies[1]
Dimethyl sulfoxide-d6 (DMSO-d6)47.2Keto[1]

Note: The exact tautomeric ratio is highly dependent on the specific substituents on the thiazole ring. The data presented here indicates general trends.

Experimental Protocols

Synthesis of 2,5-Disubstituted-4-hydroxythiazoles

A common route to synthesize 2,5-disubstituted-4-hydroxythiazoles is through the Hantzsch thiazole synthesis, involving the condensation of an α-haloketone with a thioamide.[2] A general procedure is outlined below:

Materials:

  • Substituted thioamide

  • Ethyl bromopyruvate

  • Ethanol

  • Sodium ethoxide

Procedure:

  • Dissolve the substituted thioamide in absolute ethanol.

  • Add a solution of sodium ethoxide in ethanol to the thioamide solution and stir.

  • To this mixture, add ethyl bromopyruvate dropwise at room temperature.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2,5-disubstituted-4-hydroxythiazole.

SynthesisWorkflow Thioamide Substituted Thioamide Reaction Reaction Mixture Thioamide->Reaction EtO Sodium Ethoxide EtO->Reaction EtOH Ethanol EtOH->Reaction Bromo Ethyl Bromopyruvate Bromo->Reaction Reflux Reflux (2-4h) Reaction->Reflux Workup Aqueous Workup (Acidification) Reflux->Workup Product 2,5-Disubstituted- 4-hydroxythiazole Workup->Product

Caption: General workflow for the synthesis of 4-hydroxythiazole derivatives.

NMR Spectroscopic Analysis of Tautomerism

Proton (1H) and Carbon-13 (13C) NMR are powerful tools to distinguish and quantify tautomers in solution.

Sample Preparation:

  • Prepare solutions of the 4-hydroxythiazole derivative at a known concentration (e.g., 10-20 mg/mL) in various deuterated solvents (e.g., CDCl3, CD3OD, DMSO-d6).

1H NMR Analysis:

  • Acquire the 1H NMR spectrum for each sample.

  • Identify characteristic signals for each tautomer. The enol form typically shows a sharp hydroxyl proton signal and aromatic protons, while the keto form will have signals corresponding to aliphatic protons at the C5 position.

  • Integrate the well-resolved signals corresponding to each tautomer.

  • Calculate the molar ratio of the tautomers from the integral values. For example, if a proton signal unique to the enol form integrates to 'x' and a signal for the keto form integrates to 'y', the ratio is x:y.

13C NMR Analysis:

  • Acquire the 13C NMR spectrum.

  • The chemical shift of the C4 carbon is particularly diagnostic. In the enol form, it will appear in the aromatic region, while in the keto form, it will be shifted upfield, characteristic of a carbonyl carbon.[1]

NMR_Protocol start Start prep Prepare solutions in deuterated solvents start->prep acquire Acquire 1H and 13C NMR spectra prep->acquire identify Identify characteristic signals for enol and keto forms acquire->identify integrate Integrate well-resolved 1H NMR signals identify->integrate calculate Calculate tautomeric ratio and K_eq integrate->calculate end End calculate->end

Caption: Protocol for NMR analysis of tautomeric equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.

Protocol for Crystal Growth:

  • Solvent Selection: Screen various solvents or solvent mixtures to find a system where the compound has moderate solubility.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound and allow the solvent to evaporate slowly in an undisturbed environment.[3]

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent will induce crystallization.[4]

  • Cooling: Slowly cool a saturated solution to induce crystallization.[4]

Once suitable single crystals are obtained, they can be analyzed by X-ray diffraction to determine the precise atomic arrangement and confirm the tautomeric form.

CrystalGrowth start Dissolve Compound method Choose Crystallization Method start->method evap Slow Evaporation method->evap diff Vapor Diffusion method->diff cool Slow Cooling method->cool crystals Obtain Single Crystals evap->crystals diff->crystals cool->crystals xray X-ray Diffraction Analysis crystals->xray

Caption: General methods for growing single crystals for X-ray analysis.

Biological Significance and Signaling Pathways

The tautomeric state of 4-hydroxythiazole derivatives can have profound implications for their biological activity. The different shapes, hydrogen bonding capabilities, and electronic distributions of the enol and keto forms can lead to differential binding to biological targets such as enzymes and receptors.

While the broader class of thiazole-containing compounds are known to inhibit various protein kinases, the specific role of 4-hydroxythiazole tautomerism in this inhibition is an active area of research.[5] For instance, the thiazolidin-4-one (keto) scaffold is a known pharmacophore in many kinase inhibitors.[6][7] It is plausible that the tautomeric equilibrium influences the effective concentration of the biologically active form.

One area of interest is the inhibition of kinases involved in cancer cell signaling. For example, derivatives of the anti-cancer drug Dasatinib, which contains a 2-aminothiazole core, have been synthesized and studied.[8][9] The ability of a 4-hydroxythiazole derivative to adopt a specific tautomeric form might be crucial for its interaction with the ATP-binding pocket of a target kinase.

Signaling_Hypothesis cluster_equilibrium Tautomeric Equilibrium in Solution cluster_binding Interaction with Kinase Active Site cluster_pathway Downstream Signaling Pathway Enol 4-Hydroxythiazole (Enol) Keto Thiazolin-4-one (Keto) Enol->Keto K_eq Kinase Kinase (e.g., PI3K, EGFR) Keto->Kinase Binding Inhibition Inhibition of Kinase Activity Kinase->Inhibition Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes Inhibition->Phosphorylation Blocks Substrate Substrate Substrate->Phosphorylation Downstream Downstream Signaling (e.g., Proliferation, Survival) Phosphorylation->Downstream

Caption: Hypothetical role of tautomerism in kinase inhibition.

This diagram illustrates a hypothesis where the keto tautomer of a 4-hydroxythiazole derivative is the active species that binds to the active site of a protein kinase, leading to the inhibition of its catalytic activity and subsequent blockade of a downstream signaling pathway. The tautomeric equilibrium in the cellular environment would thus dictate the concentration of the active inhibitor.

Conclusion

The tautomerism of 4-hydroxythiazole derivatives is a multifaceted phenomenon with significant implications for their chemical and biological properties. A thorough understanding of the factors governing the keto-enol equilibrium is essential for researchers in drug discovery and development. By employing a combination of synthetic chemistry, advanced spectroscopic techniques, and computational modeling, it is possible to characterize and potentially manipulate this equilibrium to optimize the therapeutic potential of this important class of heterocyclic compounds. Further research into the specific roles of individual tautomers in modulating biological signaling pathways will undoubtedly pave the way for the design of more potent and selective drug candidates.

References

The Versatile Building Block: A Technical Guide to Ethyl 2-(4-hydroxythiazol-2-yl)acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 2-(4-hydroxythiazol-2-yl)acetate, a heterocyclic compound featuring a reactive 4-hydroxythiazole core and an ethyl acetate side chain, is emerging as a valuable and versatile building block in modern organic synthesis. Its unique structural motifs offer multiple reaction sites, making it an attractive precursor for the synthesis of a diverse array of more complex molecules, particularly those with potential pharmaceutical applications. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and synthetic utility of this promising intermediate, with a focus on its practical application in research and development.

Chemical Properties and Reactivity

This compound, with the chemical formula C₇H₉NO₃S and CAS number 79878-57-2, possesses a molecular weight of 187.22 g/mol .[1] The molecule's reactivity is primarily dictated by the interplay of its key functional groups: the 4-hydroxythiazole ring and the ethyl acetate moiety.

The 4-hydroxythiazole ring can exist in tautomeric forms, influencing its reactivity. The acidic proton of the hydroxyl group can be readily removed by a base, generating a nucleophilic oxygen or carbon center, which can then participate in various reactions. The thiazole ring itself is a stable aromatic system, but the substituents at positions 2 and 4 activate the ring for further functionalization.

The ethyl acetate group provides a handle for a range of chemical transformations. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. The α-protons to the carbonyl group are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in alkylation and condensation reactions.

Synthesis of this compound

For the synthesis of this compound, a potential pathway would involve the reaction of a suitable thioamide with an appropriate α-halocarbonyl compound, such as ethyl bromopyruvate.

Synthesis_Pathway Thioamide Thioamide (e.g., Thiourea derivative) Intermediate Thiazole Ring Formation (Hantzsch Synthesis) Thioamide->Intermediate Condensation Halocarbonyl Ethyl Bromopyruvate Halocarbonyl->Intermediate Product This compound Intermediate->Product Cyclization

Figure 1: General Hantzsch synthesis pathway for 4-hydroxythiazole derivatives.

Experimental Protocol (General Hantzsch Synthesis):

A general procedure for a Hantzsch-type synthesis of a thiazole derivative is as follows:

  • Reaction Setup: A solution of the thioamide (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of α-Halocarbonyl: The α-halocarbonyl compound (1 equivalent), such as ethyl bromopyruvate, is added to the solution.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield the desired thiazole derivative.

Applications as a Building Block in Organic Synthesis

The strategic placement of functional groups in this compound makes it a valuable precursor for the synthesis of more elaborate molecular architectures. Its utility is particularly evident in the construction of compounds with potential biological activity.

Precursor for Pharmaceutical Intermediates

Thiazole-containing compounds are prevalent in a wide range of pharmaceuticals. For instance, the structurally related compound, ethyl 2-(2-formamidothiazol-4-yl)acetate, is a crucial intermediate in the synthesis of cephalosporin antibiotics like Ceftazidime and monobactam antibiotics such as Aztreonam.[2] This highlights the potential of this compound as a scaffold for the development of new anti-infective agents and other therapeutic molecules.

Pharmaceutical_Applications BuildingBlock This compound Modification Functional Group Interconversion BuildingBlock->Modification Intermediate Key Pharmaceutical Intermediate Modification->Intermediate API Active Pharmaceutical Ingredient (API) Intermediate->API Further Synthesis

Figure 2: Logical workflow for the use of the title compound in drug development.

Synthesis of Substituted Thiazoles

The reactive sites on this compound allow for the introduction of various substituents, leading to a library of novel thiazole derivatives.

  • Alkylation of the Hydroxyl Group: The hydroxyl group can be alkylated under basic conditions using a variety of alkyl halides to introduce different alkoxy groups at the 4-position of the thiazole ring.

  • Reactions at the Methylene Bridge: The active methylene group of the acetate side chain can be deprotonated with a suitable base to form a carbanion. This nucleophile can then react with a range of electrophiles, such as alkyl halides or aldehydes (in aldol-type reactions), to extend the side chain.

Table 1: Potential Reactions and Products

ReactantReagent(s)Reaction TypePotential Product
This compound1. Base (e.g., NaH) 2. Alkyl Halide (R-X)O-AlkylationEthyl 2-(4-alkoxythiazol-2-yl)acetate
This compound1. Base (e.g., LDA) 2. Alkyl Halide (R'-X)C-AlkylationEthyl 2-(4-hydroxythiazol-2-yl)-2-alkylacetate
This compoundAldehyde (R''CHO), BaseAldol CondensationEthyl 3-hydroxy-2-(4-hydroxythiazol-2-yl)-3-(R'')propanoate
This compound1. LiOH, H₂O 2. H₃O⁺Hydrolysis2-(4-hydroxythiazol-2-yl)acetic acid

Conclusion

This compound is a promising and versatile building block with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its readily accessible core structure, combined with multiple points for functionalization, makes it an ideal starting material for the construction of diverse and complex molecular architectures. Further exploration of its reactivity and application in the synthesis of novel bioactive compounds is warranted and is expected to lead to the discovery of new therapeutic agents. Researchers and drug development professionals are encouraged to consider this valuable intermediate in their synthetic strategies.

Data Presentation

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number79878-57-2[1][3][4]
Molecular FormulaC₇H₉NO₃S[1][3]
Molecular Weight187.22 g/mol [1]

Note: Experimental spectroscopic data (NMR, IR, MS) for this compound is not widely available in the public domain. Researchers are advised to perform their own characterization upon synthesis.

References

Introduction: The Therapeutic Potential of Hydroxythiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of Hydroxythiazole Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of hydroxythiazole esters and their derivatives. The focus is on their emerging role as potent and selective enzyme inhibitors, particularly within the context of hypoxia-inducible factor (HIF) signaling. This document details their mechanism of action, summarizes key quantitative data, outlines experimental protocols, and discusses structure-activity relationships.

Thiazole-containing compounds are recognized for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] A specific class, N-hydroxythiazole derivatives, has recently gained significant attention as potent inhibitors of metal-containing enzymes.[3] Of particular interest is their ability to inhibit 2-oxoglutarate (2OG)-dependent oxygenases, a superfamily of enzymes that play critical roles in various physiological and pathological processes.[4][5]

This guide focuses on the structure-guided optimization of N-hydroxythiazole scaffolds to selectively inhibit Factor Inhibiting Hypoxia-inducible factor-α (FIH), a key negative regulator of the HIF transcriptional system.[4][6] While the core compounds possess carboxylate groups that can limit cellular permeability, they are often derivatized into ester prodrugs to enhance bioavailability, making hydroxythiazole esters a critical area of study for therapeutic development.[3]

Quantitative Analysis of Biological Activity

N-hydroxythiazole derivatives have been systematically evaluated for their inhibitory potency against FIH and their selectivity over other 2OG oxygenases, such as Prolyl Hydroxylase Domain-containing protein 2 (PHD2) and various Nε-Lysine Demethylases (KDMs). The following tables summarize the key quantitative data from in vitro inhibition assays.

Table 1: IC50 Values of N-Hydroxythiazole Derivatives against FIH and PHD2

CompoundR GroupFIH IC50 (μM)PHD2 IC50 (μM)Selectivity (PHD2/FIH)
BNS 2-naphthylmethyl0.300.030.1
4 Phenyl0.170.020.12
26 3-(Phenyl)propyl0.08>100>1250
38 (1-Phenylcyclopropyl)methyl0.031.137
39 (1-(4-Fluorophenyl)cyclopropyl)methyl0.031.343
42 (S)-1-Phenyl-2-(pyrrolidin-1-yl)ethyl0.031.550
NOFD (Reference) N-oxalyl-D-phenylalanine0.24>100>417

Data compiled from structure-guided optimisation studies.[3][4]

Table 2: Selectivity Profile of Compound 26 against Other 2OG Oxygenases

Enzyme TargetIC50 (μM)Selectivity vs. FIH (IC50 / FIH IC50)
FIH 0.081
PHD2 >100>1250
JMJD5 >2~25
KDM4A >25>313
AspH ~8~100

This table highlights the high selectivity of optimized N-hydroxythiazole derivatives for FIH over other related enzymes.[3][4]

Mechanism of Action: The HIF Signaling Pathway

Hydroxythiazole esters exert their primary biological effect by inhibiting FIH, an enzyme that regulates the transcriptional activity of HIF. HIF is a heterodimeric transcription factor crucial for the cellular response to low oxygen levels (hypoxia).[4]

Under normal oxygen conditions (normoxia), FIH hydroxylates an asparagine residue in the C-terminal activation domain (C-TAD) of the HIF-α subunit. This hydroxylation prevents the recruitment of transcriptional coactivators p300/CBP, thereby suppressing HIF's transcriptional activity. In hypoxic conditions, or when FIH is inhibited, this hydroxylation does not occur, allowing HIF-α to activate the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism (e.g., VEGF, EPO, and EGLN3).[3][4]

N-hydroxythiazole derivatives act as competitive inhibitors, binding to the Fe(II) metal center in the active site of FIH and preventing the binding of both the 2OG co-substrate and the HIF-α substrate.[5][6]

HIF_Signaling_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) or FIH Inhibition HIFa_normoxia HIF-α FIH FIH HIFa_normoxia->FIH Asn Asn_OH Asn-OH (Hydroxylated HIF-α) FIH->Asn_OH O2, Fe(II), 2OG p300_CBP_normoxia p300/CBP No_Transcription No Gene Transcription Asn_OH->p300_CBP_normoxia Interaction Blocked HIFa_hypoxia HIF-α HIF_Complex HIF Complex (HIF-α/HIF-β) HIFa_hypoxia->HIF_Complex HIFb HIF-β HIFb->HIF_Complex p300_CBP_hypoxia p300/CBP HIF_Complex->p300_CBP_hypoxia Recruits ARE Hypoxia Response Element (HRE) p300_CBP_hypoxia->ARE Gene_Transcription Target Gene Transcription (e.g., EGLN3, VEGF) ARE->Gene_Transcription Inhibitor Hydroxythiazole Ester (Prodrug) Active_Inhibitor Active Inhibitor (Carboxylate form) Inhibitor->Active_Inhibitor Esterases FIH_inhibited FIH Active_Inhibitor->FIH_inhibited

Figure 1. The Hypoxia-Inducible Factor (HIF) signaling pathway under normoxic and hypoxic/inhibited conditions.

Experimental Protocols

Synthesis of N-Hydroxythiazole Derivatives

A general synthetic route for N-hydroxythiazole carboxylic acids involves a multi-step process starting from a thiazole precursor. The ester prodrugs can then be generated through standard esterification procedures.

Protocol for Synthesis of N-Hydroxythiazole 4:

  • Coupling: Thiazole (1) is coupled with 2-(phenylsulfonyl)acetic acid using propylphosphonic anhydride (T3P) in the presence of a base (e.g., Diisopropylethylamine) in DMF to generate amide (2).[4][7]

  • N-Oxidation: The thiazole nitrogen of amide (2) is oxidized using meta-chloroperbenzoic acid (mCPBA) in a solvent like chloroform.[4][7]

  • Saponification: The resulting ester is saponified using a base such as lithium hydroxide (LiOH) in a methanol/water mixture to yield the final carboxylic acid product (4).[4][7]

Synthesis_Workflow Thiazole Thiazole (1) Amide Amide (2) Thiazole->Amide T3P, Base Sulfonylacetic_Acid 2-(Phenylsulfonyl) acetic acid Sulfonylacetic_Acid->Amide N_Oxide Thiazole N-Oxide Amide->N_Oxide mCPBA Carboxylic_Acid N-Hydroxythiazole Carboxylic Acid (4) N_Oxide->Carboxylic_Acid LiOH Ester_Prodrug Ester Prodrug Carboxylic_Acid->Ester_Prodrug Esterification

Figure 2. General workflow for the synthesis of N-hydroxythiazole derivatives and their ester prodrugs.

In Vitro FIH Inhibition Assay (SPE-MS)

The inhibitory activity of the compounds is quantified using a solid-phase extraction coupled to mass spectrometry (SPE-MS) based assay.[4]

  • Reaction Mixture: The assay is performed in a buffer (e.g., 50 mM HEPES, pH 7.5) containing recombinant human FIH, a synthetic peptide substrate (e.g., HIF-1α residues 788–822), Fe(II), 2-oxoglutarate, and ascorbate.

  • Incubation: The reaction is initiated by adding the enzyme and incubated at 37°C after pre-incubation with the test inhibitor at various concentrations.

  • Quenching: The reaction is stopped by adding formic acid.

  • Analysis: The reaction mixture is analyzed by SPE-MS, which monitors the mass change (+16 Da) corresponding to the hydroxylation of the peptide substrate.

  • IC50 Determination: The extent of inhibition at different compound concentrations is used to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Cell-Based Assay: HIF Target Gene Expression

To confirm cellular activity, the effect of the inhibitors on the expression of FIH-dependent HIF target genes, such as EGLN3, is measured.[3][4]

  • Cell Culture: Human cells (e.g., HEK293T or 3T3-L1 pre-adipocytes) are cultured under standard conditions.

  • Treatment: Cells are treated with various concentrations of the hydroxythiazole ester prodrug (e.g., 42b, the ethyl ester of compound 42) or a vehicle control for a specified period (e.g., 24 hours). The ester form is used to ensure cell permeability.

  • RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of the target gene (EGLN3) and a housekeeping gene (for normalization).

  • Data Analysis: The fold change in EGLN3 expression relative to the vehicle-treated control is calculated to determine the dose-dependent effect of the inhibitor. A significant, dose-dependent increase in EGLN3 expression indicates successful inhibition of FIH in a cellular context.[3][4]

Structure-Activity Relationship (SAR) Insights

SAR studies have been crucial in transforming broad-spectrum N-hydroxythiazole inhibitors into highly selective FIH inhibitors.[3]

  • Core Scaffold: The N-hydroxythiazole core is essential for coordinating with the active site Fe(II) ion.[3]

  • Carboxylate Mimic: The carboxylate group (or the ester in the prodrug form) mimics the C5 carboxylate of the 2OG co-substrate, anchoring the molecule in the active site.[3]

  • Side Chain Modifications: The key to achieving selectivity for FIH over PHD2 and other oxygenases lies in the modification of the side chain. Replacing the 2-naphthylmethyl group of the initial hit (BNS) with bulkier, hydrophobic groups that can occupy a specific pocket in the FIH active site (formed by residues Tyr102, Tyr145, Gln147, and Leu186) dramatically increases selectivity. For instance, introducing a 3-(phenyl)propyl group (compound 26) resulted in over 1250-fold selectivity for FIH over PHD2.[3][4]

Conclusion and Future Directions

Hydroxythiazole esters represent a promising class of therapeutic agents, acting as cell-permeable prodrugs for potent and selective inhibitors of the 2OG oxygenase FIH. Through structure-guided design, derivatives with excellent potency (low nanomolar IC50 values) and high selectivity have been developed. These compounds have demonstrated the ability to upregulate FIH-dependent HIF target genes in cellular models and reduce lipid accumulation in adipocytes, supporting a role for FIH in metabolic regulation.[4][5]

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds for in vivo studies. The high degree of selectivity achievable with the N-hydroxythiazole scaffold suggests that it could be adapted to target other 2OG oxygenases, opening new avenues for therapeutic intervention in oncology, anemia, and metabolic diseases.

References

Methodological & Application

Synthesis of "Ethyl 2-(4-hydroxythiazol-2-yl)acetate" via Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Synthesis of "Ethyl 2-(4-hydroxythiazol-2-yl)acetate" via Hantzsch Thiazole Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hantzsch thiazole synthesis, first reported in 1887, is a classical and versatile method for the formation of thiazole rings.[1][2] The reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.[1] Thiazole derivatives are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds and pharmaceuticals, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[3] This document provides a detailed protocol for the synthesis of this compound, a functionalized thiazole derivative with potential applications as a scaffold in medicinal chemistry. The synthesis proceeds via the reaction of ethyl 2-thiooxamate with chloroacetaldehyde.

Reaction Scheme

The synthesis of this compound is achieved through the cyclocondensation reaction between ethyl 2-thiooxamate (a thioamide derivative) and chloroacetaldehyde (an α-haloaldehyde).

Reaction Scheme

Figure 1: Hantzsch thiazole synthesis of this compound.

Data Presentation

The following tables summarize the key reaction parameters and expected characterization data for the synthesized product.

Table 1: Optimized Reaction Parameters

ParameterValueReference
Reactant Molar Ratio1:1 (Ethyl 2-thiooxamate : Chloroacetaldehyde)[1]
SolventEthanol[4]
Temperature78 °C (Reflux)[2]
Reaction Time4-6 hours[4]
CatalystNone (reaction proceeds under neutral conditions)[1]

Table 2: Product Characterization

PropertyValue
Product Name This compound
Molecular Formula C₇H₉NO₃S
Molecular Weight 187.22 g/mol
Appearance Off-white to pale yellow solid
Expected Yield 75-85%
Melting Point 145-148 °C (estimated)

Table 3: Predicted Spectroscopic Data

TechniqueExpected Peaks
¹H NMR (400 MHz, DMSO-d₆)δ 10.5-11.5 (br s, 1H, -OH), 6.75 (s, 1H, thiazole C5-H), 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.80 (s, 2H, -CH₂COO-), 1.20 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ 169.5 (C=O, ester), 162.0 (C2-thiazole), 155.0 (C4-thiazole), 108.0 (C5-thiazole), 61.0 (-OCH₂CH₃), 32.5 (-CH₂COO-), 14.0 (-OCH₂CH₃).
FT-IR (KBr, cm⁻¹)3400-3200 (br, O-H stretch), 2980 (C-H stretch, aliphatic), 1735 (C=O stretch, ester), 1610 (C=N stretch, thiazole ring), 1550 (C=C stretch, thiazole ring), 1240 (C-O stretch, ester).[5][6]
Mass Spec (ESI-MS)m/z 188.03 [M+H]⁺, 210.01 [M+Na]⁺

Experimental Protocol

This protocol details the synthesis of this compound on a 10 mmol scale.

Materials:

  • Ethyl 2-thiooxamate (1.31 g, 10 mmol)

  • Chloroacetaldehyde (50% w/w aqueous solution, 1.57 g, 10 mmol)

  • Ethanol (95%), 50 mL

  • Deionized Water

  • Activated Charcoal

  • Anhydrous Sodium Sulfate

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-thiooxamate (1.31 g, 10 mmol) and 40 mL of ethanol. Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Slowly add the 50% aqueous solution of chloroacetaldehyde (1.57 g, 10 mmol) to the flask at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) with continuous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).[1]

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form upon cooling.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two portions of cold deionized water (2 x 15 mL) followed by a small amount of cold ethanol (10 mL) to remove unreacted starting materials and impurities.

  • Purification: Transfer the crude solid to a beaker containing 30 mL of ethanol. Heat the mixture gently to dissolve the solid. If the solution is colored, add a small amount of activated charcoal and heat for another 10 minutes.

  • Hot-filter the solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum or in a desiccator over anhydrous sodium sulfate.

  • Characterization: Determine the yield, melting point, and characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Mandatory Visualizations

Reaction Mechanism

The Hantzsch synthesis proceeds through an initial nucleophilic attack of the thioamide sulfur on the aldehyde, followed by cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism cluster_reactants Reactants cluster_int1 S-Alkylation cluster_int2 Cyclization cluster_product Dehydration R1 Ethyl 2-thiooxamate I1 Thioether Intermediate R1->I1 Nucleophilic Attack R2 Chloroacetaldehyde R2->I1 I2 Thiazoline Intermediate I1->I2 Intramolecular Condensation P This compound I2->P - H₂O

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of the target compound.

Workflow A 1. Reagent Preparation - Dissolve Ethyl 2-thiooxamate in Ethanol B 2. Reaction - Add Chloroacetaldehyde - Reflux for 4-6 hours A->B Proceed C 3. Isolation - Cool reaction mixture - Collect crude product via filtration B->C Reaction Complete D 4. Washing - Wash solid with cold H₂O - Wash with cold Ethanol C->D Crude Product E 5. Purification - Recrystallize from Ethanol D->E Washed Product F 6. Drying & Characterization - Dry under vacuum - Analyze via NMR, IR, MS E->F Pure Product

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Preparation of Ethyl 2-(4-hydroxythiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the laboratory-scale synthesis of Ethyl 2-(4-hydroxythiazol-2-yl)acetate, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring system.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that are integral to the structure of many biologically active molecules and pharmaceuticals. The target compound, this compound, features a 4-hydroxythiazole core substituted with an ethyl acetate group at the 2-position. This structural motif is of interest for further chemical modification and biological screening. The protocol outlined below describes a two-step synthesis commencing with the preparation of a key thioamide intermediate, followed by a cyclization reaction to form the desired thiazole.

Experimental Overview

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of Ethyl 2-amino-2-thioxoacetate. This intermediate is prepared from glycine ethyl ester hydrochloride.

  • Step 2: Hantzsch Thiazole Synthesis. The thioamide intermediate is then reacted with ethyl 2-chloroacetoacetate to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-2-thioxoacetate

This procedure outlines the preparation of the thioamide intermediate from glycine ethyl ester hydrochloride.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Glycine ethyl ester hydrochloride139.5813.96 g0.10
Sodium ethoxide68.056.81 g0.10Freshly prepared or from a commercial source
Carbon disulfide76.147.61 g (6.0 mL)0.10
Diethyl ether74.12200 mL-Anhydrous
Ethanol46.07100 mL-Absolute

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add glycine ethyl ester hydrochloride (13.96 g, 0.10 mol) and absolute ethanol (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of sodium ethoxide (6.81 g, 0.10 mol) in absolute ethanol (50 mL) to the stirred suspension over 30 minutes.

  • After the addition is complete, continue stirring at 0 °C for another 30 minutes to ensure the formation of the free glycine ethyl ester.

  • Slowly add carbon disulfide (6.0 mL, 0.10 mol) to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of diethyl ether and stir for 15 minutes.

  • Filter the solid precipitate, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum to obtain Ethyl 2-amino-2-thioxoacetate as a solid.

Expected Yield and Characterization:

  • Yield: 60-70%

  • Appearance: Pale yellow solid

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.5 (br s, 2H, NH₂), 4.3 (q, 2H, OCH₂CH₃), 1.3 (t, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 195.0 (C=S), 168.0 (C=O), 62.0 (OCH₂), 14.0 (CH₃).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₄H₇NO₂S: 134.02; found 134.1.

Step 2: Hantzsch Thiazole Synthesis of this compound

This procedure details the cyclization reaction to form the final product.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Ethyl 2-amino-2-thioxoacetate133.1513.32 g0.10From Step 1
Ethyl 2-chloroacetoacetate164.5916.46 g0.10
Sodium bicarbonate84.018.40 g0.10
Ethanol46.07200 mL-95%
Ethyl acetate88.11300 mL-For extraction and chromatography
Hexane86.18As needed-For chromatography

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 2-amino-2-thioxoacetate (13.32 g, 0.10 mol) in 95% ethanol (200 mL).

  • Add sodium bicarbonate (8.40 g, 0.10 mol) to the solution.

  • Slowly add ethyl 2-chloroacetoacetate (16.46 g, 0.10 mol) to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Expected Yield and Characterization:

  • Yield: 50-60%

  • Appearance: Off-white to pale yellow solid

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.5 (br s, 1H, OH), 6.5 (s, 1H, thiazole-H), 4.2 (q, 2H, OCH₂CH₃), 3.8 (s, 2H, CH₂CO), 1.25 (t, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.5 (C=O, ester), 165.0 (C4-OH), 160.0 (C2), 105.0 (C5), 61.5 (OCH₂), 35.0 (CH₂CO), 14.1 (CH₃).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₇H₉NO₃S: 188.03; found 188.1.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Thioamide Synthesis cluster_step2 Step 2: Hantzsch Thiazole Synthesis start1 Glycine ethyl ester HCl reagents1 1. NaOEt, EtOH, 0°C 2. CS₂, 0°C to reflux start1->reagents1 product1 Ethyl 2-amino-2-thioxoacetate reagents1->product1 start2 Ethyl 2-amino-2-thioxoacetate product1->start2 Intermediate reagents2 Ethyl 2-chloroacetoacetate, NaHCO₃, EtOH, reflux start2->reagents2 workup Work-up & Purification reagents2->workup product2 This compound workup->product2

Application Notes and Protocols: Ethyl 2-(4-hydroxythiazol-2-yl)acetate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-hydroxythiazol-2-yl)acetate is a versatile heterocyclic intermediate of significant interest in pharmaceutical research and development. Its unique structural features, including the reactive ethyl acetate side chain and the 4-hydroxythiazole core, make it a valuable building block for the synthesis of a variety of biologically active molecules. This document provides an overview of its applications, a plausible synthetic protocol, and its role in the synthesis of prominent pharmaceuticals.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively published, the following table summarizes its basic properties and expected spectroscopic characteristics based on analysis of analogous compounds.

PropertyValue
CAS Number 79878-57-2
Molecular Formula C₇H₉NO₃S
Molecular Weight 187.22 g/mol
Appearance Expected to be an off-white to pale yellow solid
Solubility Soluble in common organic solvents such as DMSO, DMF, and alcohols
¹H NMR (Expected) Signals corresponding to the ethyl group (triplet and quartet), a methylene group, and a proton on the thiazole ring. The hydroxyl proton may be broad and exchangeable.
¹³C NMR (Expected) Resonances for the carbonyl carbon of the ester, carbons of the thiazole ring, and the ethyl and methylene carbons.
IR (KBr, cm⁻¹) (Expected) Characteristic peaks for O-H stretching (broad, ~3400 cm⁻¹), C=O stretching of the ester (~1730 cm⁻¹), and C=N and C-S stretching of the thiazole ring.
Mass Spectrometry (Expected) Molecular ion peak [M]+ at m/z 187, with fragmentation patterns corresponding to the loss of the ethoxy group and other fragments of the molecule.

Synthesis Protocol: A Generalized Hantzsch Thiazole Synthesis Approach

The synthesis of this compound can be achieved via the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-halocarbonyl compound with a thioamide. A plausible route for the synthesis of the target intermediate is outlined below.

Reaction Scheme:

G cluster_0 Hantzsch Thiazole Synthesis reagent1 Ethyl 2-chloroacetoacetate product Ethyl 2-amino-4-hydroxythiazole-5-acetate reagent1->product + reagent2 Thiourea reagent2->product intermediate This compound product->intermediate Decarboxylation (potential side reaction)

Caption: Generalized Hantzsch synthesis for a thiazole derivative.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thiourea

  • Ethanol (or other suitable solvent)

  • Sodium acetate (or other mild base)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 equivalent) and sodium acetate (1.1 equivalents) in ethanol.

  • Addition of α-haloketone: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent to obtain the crude product.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound.

Note: The 4-hydroxythiazole exists in tautomeric equilibrium with its keto form, 2-(thiazolidin-4-on-2-yl)acetate. The predominant form can depend on the solvent and pH.

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of several important pharmaceutical agents.

Synthesis of Meloxicam (NSAID)

Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). While various synthetic routes to Meloxicam exist, a plausible pathway could involve the condensation of a derivative of this compound with a substituted aniline derivative.

Generalized Reaction Scheme for Meloxicam Synthesis:

G intermediate This compound (or derivative) meloxicam Meloxicam intermediate->meloxicam Condensation reagent Substituted Aniline Derivative reagent->meloxicam

Caption: Conceptual pathway to Meloxicam.

Mechanism of Action of Meloxicam:

Meloxicam exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX2->Prostaglandins Meloxicam Meloxicam Meloxicam->COX2 Inhibits

Caption: Meloxicam's COX-2 inhibitory pathway.

Synthesis of Cephalosporin and Monobactam Antibiotics

The thiazole ring is a common structural motif in the side chains of many β-lactam antibiotics, including cephalosporins (e.g., Cefditoren) and monobactams (e.g., Aztreonam). This compound and its derivatives can be crucial precursors for constructing these side chains, which are then coupled to the β-lactam core.

Generalized Workflow for Antibiotic Synthesis:

G start This compound modification Side-chain Modification start->modification coupling Coupling with β-lactam core modification->coupling product Final Antibiotic coupling->product

Caption: Workflow for antibiotic synthesis.

Mechanism of Action of Aztreonam:

Aztreonam is a monobactam antibiotic that is effective against Gram-negative bacteria. It functions by inhibiting bacterial cell wall synthesis. Specifically, it has a high affinity for penicillin-binding protein 3 (PBP3), an enzyme essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][2][3][4] By inhibiting PBP3, Aztreonam disrupts cell wall integrity, leading to cell lysis and bacterial death.[1][2][3][4]

Peptidoglycan_Precursors Peptidoglycan Precursors PBP3 Penicillin-Binding Protein 3 (PBP3) Peptidoglycan_Precursors->PBP3 Cell_Wall Bacterial Cell Wall Cell_Lysis Cell Lysis & Bacterial Death Cell_Wall->Cell_Lysis Disruption leads to PBP3->Cell_Wall Cross-linking Aztreonam Aztreonam Aztreonam->PBP3 Inhibits

Caption: Aztreonam's mechanism of action.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of pharmaceuticals. Its accessibility through methods like the Hantzsch synthesis and its utility in constructing complex molecules such as Meloxicam and β-lactam antibiotics underscore its importance in medicinal chemistry. Further research into the synthesis and applications of this compound is likely to yield novel therapeutic agents.

References

Application Notes and Protocols: Ethyl 2-(4-hydroxythiazol-2-yl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of "Ethyl 2-(4-hydroxythiazol-2-yl)acetate" as a versatile scaffold in medicinal chemistry. The thiazole nucleus is a prominent feature in many biologically active compounds, and this particular derivative serves as a valuable starting material for the synthesis of novel therapeutic agents. While specific biological data for this exact compound is limited in publicly available literature, this document leverages data from closely related analogs to illustrate its potential applications in anticancer, antimicrobial, and enzyme inhibition studies.

Introduction

This compound is a heterocyclic compound featuring a core thiazole ring, a functionality known for its broad range of pharmacological activities. Thiazole derivatives have been successfully developed as anticancer, antibacterial, antifungal, and anti-inflammatory agents. The presence of a hydroxyl group and an ethyl acetate moiety on the thiazole ring of the title compound offers multiple points for chemical modification, making it an attractive building block for the synthesis of diverse compound libraries for drug discovery.

Synthetic Applications

This compound can be utilized as a key intermediate in the synthesis of more complex molecules. The hydroxyl group can be alkylated or acylated to introduce various side chains, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides and hydrazides, further expanding the accessible chemical space.

A general synthetic scheme for the derivatization of this compound is depicted below.

G cluster_synthesis Synthetic Pathway Start This compound Alkylation Alkylation/Acylation of OH group Start->Alkylation R-X, Base Ester_Modification Ester Hydrolysis/ Amidation/Hydrazidation Start->Ester_Modification H2O/H+ or OH-; R-NH2; NH2NH2 Derivatives Diverse Library of Thiazole Derivatives Alkylation->Derivatives Ester_Modification->Derivatives

Caption: General synthetic routes for derivatizing this compound.

Applications in Anticancer Drug Discovery

Thiazole-containing compounds have shown significant promise as anticancer agents by targeting various cellular mechanisms, including the inhibition of protein kinases and the disruption of microtubule polymerization. Derivatives of this compound could be explored for similar activities.

Kinase Inhibition

Many thiazole derivatives have been identified as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer cell signaling.

Compound TypeTarget KinaseIC50 (µM)Cancer Cell LineReference
Quinazoline-thiazole hybridEGFR0.12 - 0.25A549 (Lung)[1]
Thiazolyl-pyrazoline derivativeEGFR0.88 - 6.53T-47D (Breast)[2]
Imidazo[2,1-b]thiazole derivativeEGFR/HER20.078 - 0.153MCF-7 (Breast)[3]

This protocol describes a general method for evaluating the inhibitory activity of a test compound against a specific protein kinase.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., EGFR)

    • Kinase substrate (e.g., a synthetic peptide)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compound (dissolved in DMSO)

    • 96-well microtiter plates

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add 2.5 µL of the diluted compound solution to the wells of a 96-well plate.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

G cluster_workflow Kinase Inhibition Assay Workflow Start Prepare Compound Dilutions Add_Kinase Add Kinase and Substrate Start->Add_Kinase Add_ATP Initiate Reaction with ATP Add_Kinase->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Detect Stop Reaction and Detect ADP Incubate->Detect Analyze Data Analysis (IC50 determination) Detect->Analyze G cluster_pathway Potential EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Thiazole_Derivative Thiazole Derivative (Inhibitor) Inhibition Thiazole_Derivative->Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibition->EGFR

References

Application Notes and Protocols: Electrophilic Reactions of Ethyl 2-(4-hydroxythiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-hydroxythiazol-2-yl)acetate is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole nucleus is a common scaffold in a variety of biologically active compounds. The reactivity of this particular molecule is governed by the interplay of several structural features: the electron-rich nature of the thiazole ring, the activating effect of the 4-hydroxyl group, and the presence of an active methylene group in the acetate side chain.

The 4-hydroxythiazole moiety exists in tautomeric equilibrium with its keto form, 2-(thiazol-4(5H)-on-2-yl)acetate. This equilibrium influences its reactivity towards electrophiles. The enol form is aromatic and generally undergoes electrophilic substitution on the ring, while the keto form can react at the nitrogen or oxygen atom, or at the C5 position. For electrophilic aromatic substitution, the C5 position is the most nucleophilic and therefore the primary site of reaction.[1][2] This is due to the directing effect of the hydroxyl group and the inherent electronic properties of the thiazole ring.[3]

These application notes provide an overview of the key electrophilic reactions of this compound and detailed protocols for common transformations, including Vilsmeier-Haack formylation, the Mannich reaction, O-alkylation, and O-acylation. The resulting derivatives are valuable intermediates for the synthesis of novel compounds with potential therapeutic applications.[4][5][6]

General Experimental Workflow

The following diagram outlines a general workflow for performing and analyzing the electrophilic reactions of this compound.

G General Workflow for Electrophilic Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Starting Material: This compound D Combine reactants under inert atmosphere (N2 or Ar) A->D B Electrophile & Reagents B->D C Anhydrous Solvent C->D E Control temperature (e.g., 0 °C to reflux) D->E F Monitor reaction progress (TLC, LC-MS) E->F G Quench reaction F->G H Extraction with organic solvent G->H I Dry and concentrate H->I J Purify product (Column chromatography, recrystallization) I->J K Characterize product (NMR, MS, IR) J->K L Determine yield and purity K->L G cluster_main start This compound plus1 + reagents 1. POCl3, DMF 2. H2O arrow product Ethyl 2-(5-formyl-4-hydroxythiazol-2-yl)acetate G cluster_main start This compound plus1 + reagents CH2O + R2NH arrow product Ethyl 2-(5-((dialkylamino)methyl)-4-hydroxythiazol-2-yl)acetate G cluster_main start This compound plus1 + reagents R-X, Base arrow product Ethyl 2-(4-(alkoxy)thiazol-2-yl)acetate G cluster_main start This compound plus1 + reagents RCOCl, Base arrow product Ethyl 2-(4-(acyloxy)thiazol-2-yl)acetate

References

Derivatization of the Hydroxyl Group in Ethyl 2-(4-hydroxythiazol-2-yl)acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of the hydroxyl group of Ethyl 2-(4-hydroxythiazol-2-yl)acetate. This thiazole derivative serves as a versatile scaffold in medicinal chemistry, and modification of its 4-hydroxy group allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols outlined below describe common O-alkylation and O-acylation reactions to generate ether and ester derivatives, respectively.

Introduction

Thiazole-containing compounds are of significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The hydroxyl group at the 4-position of the thiazole ring in this compound is a key site for chemical modification. Derivatization at this position can significantly impact the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Applications in Drug Development:

Thiazole derivatives have been shown to exert their biological effects through various mechanisms, including the inhibition of enzymes and modulation of signaling pathways. For instance, various thiazole-containing molecules have demonstrated anticancer activity by inducing apoptosis and disrupting tubulin polymerization. They have also been implicated in the inhibition of signaling pathways such as NF-κB, mTOR, and PI3K/Akt. The derivatization of the 4-hydroxy group can lead to compounds with enhanced potency and selectivity for specific biological targets. For example, 4-alkoxythiazole derivatives have been investigated for their potential as anticancer agents.

Derivatization Strategies

The primary methods for derivatizing the hydroxyl group of this compound are O-alkylation and O-acylation.

  • O-Alkylation (Williamson Ether Synthesis): This reaction introduces an alkyl or arylalkyl group to the hydroxyl oxygen, forming an ether linkage. This is typically achieved by deprotonating the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

  • O-Acylation: This reaction introduces an acyl group to the hydroxyl oxygen, forming an ester linkage. This can be accomplished using various acylating agents such as acid chlorides or acid anhydrides, often in the presence of a base to neutralize the acidic byproduct.

Experimental Protocols

Protocol 1: O-Alkylation via Williamson Ether Synthesis - Synthesis of Ethyl 2-(4-(benzyloxy)thiazol-2-yl)acetate

This protocol describes the synthesis of the benzyl ether derivative.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Ethyl 2-(4-(benzyloxy)thiazol-2-yl)acetate.

Protocol 2: O-Acylation - Synthesis of Ethyl 2-(4-acetoxythiazol-2-yl)acetate

This protocol describes the synthesis of the acetate ester derivative.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Add triethylamine or pyridine (1.5 eq) to the solution and cool the mixture in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Ethyl 2-(4-acetoxythiazol-2-yl)acetate.

Data Presentation

Table 1: Summary of Quantitative Data for Derivatization Reactions

DerivativeReaction TypeReagentsSolventReaction Time (h)Yield (%)
Ethyl 2-(4-(benzyloxy)thiazol-2-yl)acetateO-AlkylationBenzyl bromide, K₂CO₃Acetone4-875-85
Ethyl 2-(4-acetoxythiazol-2-yl)acetateO-AcylationAcetyl chloride, Et₃NCH₂Cl₂2-480-90

Note: The reaction times and yields are approximate and may vary depending on the specific reaction conditions and scale.

Visualization of Experimental Workflows

O_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Mix this compound, K₂CO₃, and Acetone start->reagents add_bromide Add Benzyl Bromide reagents->add_bromide reflux Reflux and Monitor by TLC add_bromide->reflux cool Cool to RT reflux->cool filter Filter and Concentrate cool->filter extract Extract with Ethyl Acetate and Wash filter->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography end Pure Product chromatography->end

Caption: Workflow for O-Alkylation of this compound.

O_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Dissolve this compound and Base in CH₂Cl₂ start->reagents cool_add Cool in Ice Bath and Add Acetyl Chloride reagents->cool_add stir Stir at RT and Monitor by TLC cool_add->stir extract Wash with H₂O, NaHCO₃, and Brine stir->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography end Pure Product chromatography->end

Caption: Workflow for O-Acylation of this compound.

Signaling Pathway Context

The derivatization of this compound can yield compounds that potentially modulate various signaling pathways implicated in diseases like cancer. While specific pathways for these exact derivatives are under investigation, related thiazole compounds have been shown to interfere with key cellular processes.

Thiazole_Signaling_Pathway cluster_pathways Potential Cellular Targets and Pathways cluster_outcomes Cellular Outcomes Thiazole_Derivative 4-Alkoxy/Acyloxy Thiazole Derivative PI3K PI3K/Akt/mTOR Pathway Thiazole_Derivative->PI3K Inhibition Tubulin Tubulin Polymerization Thiazole_Derivative->Tubulin Disruption Apoptosis Apoptosis Induction Thiazole_Derivative->Apoptosis Activation NFkB NF-κB Signaling Thiazole_Derivative->NFkB Inhibition Proliferation Decreased Cell Proliferation PI3K->Proliferation Cell_Cycle_Arrest Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Apoptosis->Proliferation Angiogenesis Inhibition of Angiogenesis NFkB->Angiogenesis Metastasis Reduced Metastasis NFkB->Metastasis

Caption: Potential signaling pathways modulated by thiazole derivatives.

Application Notes and Protocols: Synthesis of Novel Heterocycles Using Ethyl 2-(4-hydroxythiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of novel fused heterocyclic compounds, specifically thiazolo[3,2-a]pyrimidines, utilizing Ethyl 2-(4-hydroxythiazol-2-yl)acetate as a key starting material. The methodologies described are based on established synthetic strategies for analogous compounds and are intended to serve as a guide for the development of new chemical entities with potential therapeutic applications.

Introduction

Fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Thiazolo[3,2-a]pyrimidines, for instance, have been reported to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] this compound is a versatile building block for the synthesis of such fused systems, owing to its multiple reactive sites: the hydroxyl group, the active methylene group, and the ester functionality. This document outlines a synthetic approach to novel thiazolo[3,2-a]pyrimidine derivatives.

General Synthetic Strategy

The synthesis of the target thiazolo[3,2-a]pyrimidine derivatives can be achieved through a two-step process. The first step involves the synthesis of a substituted 3,4-dihydropyrimidin-2(1H)-thione, which serves as a key intermediate. This is typically achieved via a Biginelli-type multicomponent reaction. The second step is the cyclocondensation of the dihydropyrimidinethione with an α-haloacetyl compound derived from this compound.

Key Experiments and Protocols

Experiment 1: Synthesis of 6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione (Intermediate 1)

This protocol describes a classic Biginelli reaction to synthesize the pyrimidinethione intermediate.

Methodology:

  • A mixture of benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (15 mmol) in ethanol (30 mL) is prepared in a round-bottom flask.

  • A catalytic amount of concentrated hydrochloric acid (0.5 mL) is added to the mixture.

  • The reaction mixture is refluxed with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

  • The solid is washed with cold ethanol and then dried to afford the crude product.

  • Recrystallization from ethanol yields pure 6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione.

Quantitative Data Summary (Intermediate 1)

ParameterValue
Yield85-95%
Melting Point210-212 °C
Molecular FormulaC₁₁H₁₂N₂S
Molecular Weight204.29 g/mol
Experiment 2: Synthesis of Ethyl 2-(5-(4-bromobenzoyl)-7-methyl-3-oxo-5H-thiazolo[3,2-a]pyrimidin-2-yl)acetate (Analogous Fused Heterocycle)

This protocol describes the synthesis of a fused thiazolo[3,2-a]pyrimidine from a dihydropyrimidinethione and a phenacyl bromide, which is analogous to the proposed reaction with a halogenated derivative of this compound.[4]

Methodology:

  • A mixture of the appropriate 3,4-dihydropyrimidin-2(1H)-thione (1 mmol) and 2-bromo-1-(4-bromophenyl)ethan-1-one (1 mmol) in glacial acetic acid (15 mL) is placed in a round-bottom flask.[4]

  • The reaction mixture is heated at reflux for 5-7 hours.[4]

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated solid is filtered.

  • The solid is washed with water and then with a small amount of ethanol.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to give the pure thiazolo[3,2-a]pyrimidine derivative.

Quantitative Data Summary for Analogous Fused Heterocycles

Data presented below is for a representative analogous compound.[4]

CompoundMolecular FormulaYield (%)Melting Point (°C)
7e C₂₀H₁₅Br₂N₃O₂S82224-226
8a C₁₉H₁₄BrN₃O₂S85210-212
8c C₁₉H₁₃Br₂N₃O₂S80230-232
11c C₂₈H₁₉Br₂N₃O₄S78>300
12a C₂₇H₁₈BrN₃O₄S81>300

Visualizations

Diagram 1: General Synthetic Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Fused Heterocycle Synthesis A Aldehyde D Biginelli Reaction A->D B β-Ketoester B->D C Thiourea C->D E 3,4-Dihydropyrimidin- 2(1H)-thione D->E G Cyclocondensation E->G F Ethyl 2-(4-hydroxy-5- halo-thiazol-2-yl)acetate F->G H Novel Thiazolo[3,2-a]pyrimidine Derivative G->H

Caption: Synthetic workflow for novel thiazolo[3,2-a]pyrimidines.

Diagram 2: Logical Relationship of Key Reactants

G Start This compound Halogenation Halogenation (e.g., with NBS) Start->Halogenation AlphaHalo Ethyl 2-(4-hydroxy-5-halo- thiazol-2-yl)acetate Halogenation->AlphaHalo Reaction Cyclocondensation AlphaHalo->Reaction DHPT 3,4-Dihydropyrimidin-2(1H)-thione DHPT->Reaction Product Fused Thiazolo[3,2-a]pyrimidine Reaction->Product

Caption: Key reactant relationships for the synthesis.

Potential Signaling Pathway Involvement

Thiazolo[3,2-a]pyrimidine derivatives have been investigated for their potential to interact with various biological targets. For instance, some derivatives have shown inhibitory activity against kinases, which are crucial components of cellular signaling pathways.[5] The synthesized novel heterocycles could potentially modulate pathways involved in cell proliferation, inflammation, or microbial growth. Further biological evaluation is necessary to elucidate the specific mechanisms of action.

Diagram 3: Hypothetical Kinase Inhibition Pathway

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Intracellular Kinase (e.g., AKT1) Receptor->Kinase activates Thiazolopyrimidine Novel Thiazolo[3,2-a]pyrimidine (Potential Inhibitor) Thiazolopyrimidine->Kinase inhibits Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphorylatedSubstrate->CellularResponse triggers

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

The protocols and data presented herein provide a foundational framework for the synthesis of novel thiazolo[3,2-a]pyrimidine heterocycles using this compound as a versatile precursor. The described synthetic routes are based on well-established chemical transformations and offer a viable path to new molecular entities for drug discovery and development. Further optimization of reaction conditions and comprehensive biological evaluation of the synthesized compounds are recommended to explore their full therapeutic potential.

References

Application Note and Protocol: Column Chromatography Purification of Ethyl 2-(4-hydroxythiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the purification of "Ethyl 2-(4-hydroxythiazol-2-yl)acetate" using column chromatography. The methodologies presented are based on established practices for the purification of analogous heterocyclic compounds and are intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Synthesis of this molecule often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a fundamental and widely used technique for the purification of such organic compounds.[1] This application note describes a standard procedure for the purification of the title compound using silica gel column chromatography.

The principle of this method relies on the differential partitioning of the components of the crude mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent mixture).[1] By carefully selecting the solvent system, "this compound" can be effectively separated from impurities.

Data Presentation

Successful column chromatography is highly dependent on the choice of the mobile phase, which is typically determined by preliminary thin-layer chromatography (TLC) analysis. The following table summarizes typical solvent systems used for the purification of related thiazole derivatives and can serve as a starting point for method development.

Stationary Phase Mobile Phase (Solvent System) Analyte Type Citation
Silica GelHexane / Ethyl Acetate (10:1 v/v)Organic Synthesis Intermediate[2]
Silica GelHexane / Ethyl Acetate (8:1 v/v)Organic Synthesis Intermediate[2]
Silica GelEthyl Acetate / Hexane (20:80 v/v)Organic Compound[3]
Silica GelEthyl Acetate / Hexane (25:75 v/v)Organic Compound[3]
Silica GelChloroform / Hexane (50:50 v/v)Organic Compound[3]

Note: The optimal solvent system for "this compound" should be determined empirically by running TLC plates with the crude reaction mixture in various solvent ratios. A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

Experimental Protocols

This section outlines the detailed methodology for the purification of "this compound" by column chromatography.

3.1. Materials and Equipment

  • Crude "this compound"

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or Heptane)

  • Ethyl acetate

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Rotary evaporator

3.2. Step-by-Step Protocol

Step 1: Preparation of the Solvent System (Mobile Phase) Based on preliminary TLC analysis of the crude product, prepare a suitable mobile phase. A common starting point is a mixture of hexane and ethyl acetate. For example, begin with a 9:1 or 8:2 (v/v) mixture of hexane:ethyl acetate. Prepare a sufficient volume to pack the column and run the entire separation.

Step 2: Column Packing

  • Ensure the chromatography column is clean, dry, and mounted vertically on a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

  • Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.

  • Prepare a slurry of silica gel in the chosen mobile phase. The amount of silica gel should be 50-100 times the weight of the crude product.

  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Open the stopcock to allow the solvent to drain, but do not let the top of the silica gel run dry. The top of the silica gel bed should be flat.

  • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

Step 3: Sample Loading

  • Dissolve the crude "this compound" in a minimal amount of the mobile phase or a more polar solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate).

  • Carefully add the dissolved sample to the top of the column using a pipette.

  • Alternatively, for less soluble compounds, a "dry loading" method can be used. Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure. The resulting free-flowing powder is then carefully added to the top of the packed column.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the column, filling the space above the sand layer.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).

  • Continuously add more mobile phase to the top of the column to ensure it never runs dry.

  • If the separation is not achieved with the initial solvent system, the polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of ethyl acetate.

Step 5: Fraction Analysis

  • Monitor the separation by spotting each collected fraction on a TLC plate.

  • Develop the TLC plate in the same solvent system used for the column.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure "this compound" (i.e., show a single spot at the correct Rf value).

Step 6: Product Isolation

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified "this compound".

  • Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the column chromatography purification process.

G cluster_prep Preparation Phase cluster_sep Separation Phase cluster_analysis Analysis & Isolation Phase A Select Mobile Phase (TLC) B Prepare Silica Gel Slurry A->B C Pack Column B->C E Load Sample onto Column C->E D Dissolve/Adsorb Crude Product D->E F Elute with Mobile Phase E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H H->F Adjust Mobile Phase (if necessary) I Combine Pure Fractions H->I J Evaporate Solvent I->J K Characterize Pure Product J->K

Caption: Workflow for Column Chromatography Purification.

References

Application Note: Recrystallization Techniques for Ethyl 2-(4-hydroxythiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Principle of Recrystallization

Recrystallization is a fundamental purification technique for solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature.[2] The process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to form a saturated or near-saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of purified crystals. Impurities, which are either present in smaller quantities or have a different solubility profile, remain dissolved in the surrounding solution, known as the mother liquor.[1] The purified crystals are subsequently isolated by filtration.

Solvent Selection for Ethyl 2-(4-hydroxythiazol-2-yl)acetate

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[3] The molecular structure of this compound, which contains a polar thiazole ring, a hydroxyl group, and an ethyl ester moiety, suggests that polar protic solvents are a good starting point for solvent screening.[4]

General guidelines for solvent selection:

  • "Like dissolves like": Solvents with functional groups similar to the solute are often effective. For an ester like the target compound, solvents such as ethyl acetate could be considered.[5]

  • Solubility Profile: The compound should be sparingly soluble at room temperature but completely soluble at the solvent's boiling point.[2]

  • Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out," where the solute melts before dissolving.[6]

  • Inertness: The solvent must not react with the compound.[2]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[1]

Based on the purification of similar thiazole derivatives, the following solvents and solvent systems are recommended for initial screening:[4][7][8][9]

  • Single Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone.

  • Solvent Pairs: Ethanol/Water, Acetone/Hexane.[1][5] When using a solvent pair, the compound is dissolved in the "good" solvent (in which it is more soluble), and the "anti-solvent" (in which it is less soluble) is added dropwise to the hot solution until turbidity appears.[3][6]

Experimental Protocols

Protocol for Solvent Screening
  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Add a few drops of a different test solvent to each tube at room temperature and agitate. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate.

  • Continue adding the solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent used.

  • Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. The best solvent will yield a large quantity of well-formed crystals upon cooling.

General Recrystallization Protocol
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a boiling chip or a magnetic stir bar. Add a small amount of the chosen recrystallization solvent and heat the mixture to its boiling point with constant stirring.[1][3]

  • Saturated Solution Formation: Continue to add small portions of the hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[6][10]

  • Hot Filtration (Optional): If insoluble impurities or colored impurities are present, a hot gravity filtration step is necessary. If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[1] To perform the filtration, pre-heat a stemless funnel and a new flask to prevent premature crystallization.[6] Pour the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask containing the clear hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.[1][6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor adhering to the crystal surfaces.[10]

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, carefully transfer the crystals to a watch glass or drying dish and dry them in a desiccator or a vacuum oven until a constant weight is achieved.

Data Presentation

The following table summarizes representative data for the recrystallization of this compound using various solvent systems. Note: This data is illustrative and should be confirmed experimentally.

Solvent SystemStarting Mass (g)Recovered Mass (g)Yield (%)Purity by HPLC (Before)Purity by HPLC (After)Crystal Appearance
Ethanol1.000.8282%94.5%99.6%Fine white needles
Methanol1.000.7878%94.5%99.5%Small white plates
Isopropanol1.000.8585%94.5%99.7%White prisms
Ethanol/Water (8:2)1.000.8888%94.5%99.8%Large colorless needles
Acetone/Hexane1.000.7575%94.5%99.3%White powder

Mandatory Visualization

The following diagram illustrates the general workflow for the recrystallization process.

G cluster_workflow Recrystallization Workflow start Start with Crude This compound dissolve 1. Dissolution Dissolve in minimum amount of hot solvent start->dissolve check_impurities Insoluble or Colored Impurities Present? dissolve->check_impurities hot_filtration 2. Hot Filtration (Optional) Remove insoluble impurities check_impurities->hot_filtration Yes cool 3. Crystallization Cool slowly to room temperature, then in an ice bath check_impurities->cool No hot_filtration->cool isolate 4. Isolation Collect crystals by vacuum filtration cool->isolate wash_dry 5. Washing & Drying Wash with ice-cold solvent and dry crystals isolate->wash_dry end Purified Product wash_dry->end

Caption: General workflow for the recrystallization of a solid organic compound.

Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.[6][11]- The solution is supersaturated.[11]- Boil off some of the solvent to increase the concentration and re-cool.[4]- Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[4][10][11]
"Oiling out" - The boiling point of the solvent is higher than the melting point of the compound.[6]- The solution is cooling too rapidly.[6]- The compound is significantly impure.[11]- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[6]- Consider using a lower-boiling point solvent or a different solvent system.[11]
Low recovery yield - Too much solvent was used during dissolution.[4][6]- Premature crystallization occurred during hot filtration.[6]- Incomplete crystallization due to insufficient cooling.[6]- Washing crystals with solvent that was not ice-cold.[6]- Use the minimum amount of hot solvent necessary for dissolution.[10]- Ensure filtration apparatus is pre-heated before hot filtration.[6]- Cool the solution in an ice bath for a sufficient amount of time.[6]- Always use a minimal amount of ice-cold solvent for washing.[10]
Colored crystals - Colored impurities are co-crystallizing with the product.- Perform a hot filtration with a small amount of activated charcoal before cooling.[1]- Perform a second recrystallization with a different solvent system.

Characterization of Purified Product

The purity of the recrystallized this compound should be assessed using standard analytical techniques:

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point over a narrow range.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to assess purity by comparing the recrystallized sample to the crude material and a reference standard.

  • Spectroscopy: 1H NMR and 13C NMR spectroscopy can confirm the chemical structure and identify the presence of any remaining impurities.[7][12]

References

Application Notes and Protocols: Ethyl 2-(4-hydroxythiazol-2-yl)acetate in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Ethyl 2-(4-hydroxythiazol-2-yl)acetate as a scaffold for the development of novel antimicrobial agents. This document outlines a proposed synthetic pathway, detailed experimental protocols for antimicrobial susceptibility testing, and potential mechanisms of action to guide further research and development.

Introduction

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of new chemical entities with potent antimicrobial activity. Thiazole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens. This compound is a key starting material that offers multiple reaction sites for chemical modification, making it an attractive scaffold for the synthesis of a diverse library of potential antimicrobial agents. The 4-hydroxy group can be alkylated or acylated, the ester can be hydrolyzed or converted to an amide, and the thiazole ring itself can undergo further reactions. These modifications allow for the fine-tuning of the molecule's physicochemical properties to enhance its antimicrobial efficacy and pharmacokinetic profile.

Proposed Synthesis of Novel Antimicrobial Agents

While specific studies on the antimicrobial activity of derivatives from this compound are not extensively documented, a plausible synthetic route can be proposed based on established thiazole chemistry. A common method for synthesizing the core thiazole structure is the Hantzsch thiazole synthesis.

A proposed synthetic workflow for generating a library of derivatives from this compound for antimicrobial screening is presented below.

G cluster_synthesis Proposed Synthetic Workflow start This compound modification1 O-Alkylation/Acylation (Modification of 4-hydroxy group) start->modification1 modification2 Amide Formation (Modification of ester group) start->modification2 library Library of Novel Thiazole Derivatives modification1->library modification3 Hydrazide Formation & Cyclization (e.g., to oxadiazole or triazole) modification2->modification3 modification3->library G cluster_moa Potential Antimicrobial Mechanisms of Action compound Thiazole Derivative target_b Bacterial Enzyme (e.g., MurB) compound->target_b target_f Fungal Enzyme (e.g., 14α-lanosterol demethylase) compound->target_f inhibition_b Inhibition of Peptidoglycan Synthesis target_b->inhibition_b inhibition_f Inhibition of Ergosterol Synthesis target_f->inhibition_f effect_b Bacterial Cell Death inhibition_b->effect_b effect_f Fungal Cell Death inhibition_f->effect_f G cluster_workflow Antimicrobial Drug Discovery Workflow synthesis Synthesis of Thiazole Derivatives screening Primary Antimicrobial Screening synthesis->screening mic MIC Determination screening->mic sar Structure-Activity Relationship (SAR) Studies mic->sar moa Mechanism of Action Studies mic->moa lead_opt Lead Optimization sar->lead_opt moa->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(4-hydroxythiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(4-hydroxythiazol-2-yl)acetate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve reaction yields and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Issue Question Potential Cause(s) Suggested Solution(s)
Low to No Product Formation Q1: My reaction is not yielding the desired product, or the yield is very low. What are the likely reasons? 1. Incomplete reaction: The reaction may not have proceeded to completion due to insufficient reaction time or temperature.[1] 2. Purity of reactants: Impurities in the starting materials, particularly the ethyl 2-chloroacetoacetate or thioacetamide, can inhibit the reaction. 3. Moisture: The presence of water can interfere with the reaction, especially if using sensitive reagents.[2] 4. Incorrect pH: The pH of the reaction mixture can significantly affect the rate and outcome of the Hantzsch synthesis.1. Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). For similar Hantzsch syntheses, refluxing for several hours is common.[2] 2. Ensure high-purity reagents: Use freshly distilled or purified starting materials. 3. Use anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents.[2] 4. Adjust pH: The reaction is often carried out under neutral or slightly basic conditions. The use of a mild base like sodium bicarbonate or potassium carbonate can be beneficial.
Multiple Products/Impurity Formation Q2: My TLC analysis shows multiple spots, indicating the presence of impurities or side products. What are these and how can I minimize them? 1. Side reactions: The formation of byproducts is a common issue in Hantzsch synthesis. Potential side reactions include the self-condensation of ethyl 2-chloroacetoacetate or the formation of dithiazine derivatives. 2. Decomposition: The starting materials or the product might be decomposing under the reaction conditions, especially at high temperatures. 3. Unreacted starting materials: Incomplete conversion will result in the presence of starting materials in the final mixture.1. Control reaction temperature: Avoid excessively high temperatures which can promote side reactions. A stepwise temperature increase might be beneficial. 2. Optimize stoichiometry: Use a slight excess of the thioamide to ensure the complete consumption of the α-haloester. 3. Monitor reaction progress: Use TLC to stop the reaction once the starting material is consumed to prevent further side reactions or product degradation.
Difficult Purification Q3: I am struggling to purify the final product. What are the best methods for purifying a polar compound like this compound? 1. High polarity: The hydroxyl group makes the product polar, which can lead to issues with common purification techniques like column chromatography on silica gel (e.g., streaking or poor separation). 2. Co-eluting impurities: Polar impurities may be difficult to separate from the main product.1. Column Chromatography: Use a more polar solvent system for silica gel chromatography. A gradient elution starting from a less polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to the ethyl acetate) can be effective. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective purification method. 3. Acid-Base Extraction: The phenolic hydroxyl group allows for extraction into a mild aqueous base (e.g., sodium bicarbonate solution) and subsequent re-acidification to precipitate the purified product.
Product Characterization Issues Q4: The spectroscopic data of my product does not match the expected structure. What could be the issue? 1. Isomer formation: In some Hantzsch syntheses, regioisomers can be formed depending on the reaction conditions.[3] 2. Tautomerism: The 4-hydroxythiazole moiety can exist in equilibrium with its keto tautomer, 4-oxothiazoline. This can lead to complex NMR spectra. 3. Presence of impurities: Even small amounts of impurities can complicate spectral interpretation.1. Confirm reaction conditions: Ensure that the reaction conditions are consistent with those known to favor the desired isomer. 2. Advanced Spectroscopic Techniques: Use 2D NMR techniques (e.g., COSY, HMQC, HMBC) to confirm the connectivity of the molecule. 3. Thorough purification: Ensure the product is highly pure before characterization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound via the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis involves the reaction of an α-halocarbonyl compound with a thioamide. For this compound, the likely starting materials are ethyl 2-chloroacetoacetate and thioacetamide. The reaction proceeds through a multi-step mechanism that includes nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloester, followed by intramolecular cyclization and dehydration to form the thiazole ring.[4]

Q2: What are the key parameters to control for improving the yield of this synthesis?

A2: To improve the yield, it is crucial to optimize the following parameters:

  • Reaction Temperature: The temperature should be high enough to drive the reaction to completion but not so high as to cause decomposition. Refluxing in a suitable solvent is a common practice.

  • Reaction Time: The reaction should be monitored by TLC to determine the optimal time for completion.

  • Stoichiometry of Reactants: A slight excess of the thioamide is often used to ensure the complete conversion of the more expensive α-haloester.

  • Choice of Solvent: The solvent should be able to dissolve the reactants and be stable under the reaction conditions. Ethanol, methanol, and butanol are commonly used solvents for Hantzsch synthesis.[2]

  • Catalyst: While not always necessary, the use of a mild base as a catalyst can improve the reaction rate and yield.

Q3: Are there any alternative, "greener" methods for this synthesis?

A3: Yes, several greener approaches to the Hantzsch synthesis have been developed. These include the use of microwave irradiation or ultrasonic irradiation, which can significantly reduce reaction times and often lead to higher yields with fewer byproducts. Additionally, conducting the reaction in water or using a reusable catalyst can also be considered as more environmentally friendly alternatives.[5]

Q4: How can I confirm the identity and purity of the final product?

A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): To assess the purity and monitor the reaction progress.

  • Melting Point: A sharp melting point indicates a high degree of purity for solid compounds.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure and identify any impurities.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

Experimental Protocols

The following is a detailed, generalized experimental protocol for the synthesis of this compound based on the principles of the Hantzsch thiazole synthesis.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thioacetamide

  • Anhydrous Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.1 equivalents) in anhydrous ethanol.

  • Addition of Reactants: To this solution, add sodium bicarbonate (1.2 equivalents). Stir the mixture for 15 minutes at room temperature. Then, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on the TLC plate), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterRecommended ConditionExpected Outcome
Stoichiometry (Thioacetamide:Ethyl 2-chloroacetoacetate) 1.1 : 1.0Ensures complete consumption of the haloester.
Solvent Anhydrous EthanolGood solubility for reactants and suitable for reflux.
Base Sodium Bicarbonate (1.2 eq.)Neutralizes the HCl formed and catalyzes the reaction.
Temperature Reflux (~78 °C for Ethanol)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 4 - 6 hoursTypically sufficient for completion, but should be monitored by TLC.
Expected Yield 60 - 80% (after purification)This is a typical yield range for Hantzsch thiazole syntheses.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_process Reaction cluster_product Product R1 Ethyl 2-chloroacetoacetate P1 Nucleophilic Attack R1->P1 R2 Thioacetamide R2->P1 P2 Cyclization P1->P2 + Base P3 Dehydration P2->P3 Heat Prod This compound P3->Prod

Caption: Hantzsch synthesis pathway for this compound.

Experimental_Workflow Start Start Setup Dissolve Thioacetamide and NaHCO3 in Ethanol Start->Setup Addition Add Ethyl 2-chloroacetoacetate Setup->Addition React Reflux for 4-6h (Monitor by TLC) Addition->React Workup Solvent Removal & Extraction React->Workup Purify Column Chromatography or Recrystallization Workup->Purify Characterize Product Characterization (NMR, MS, IR) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the synthesis.

Troubleshooting_Flowchart Start Low Yield Issue CheckReactants Check Reactant Purity & Anhydrous Conditions Start->CheckReactants OptimizeCond Optimize Reaction Time & Temperature CheckReactants->OptimizeCond Purity OK Failure Consult Further CheckReactants->Failure Impure CheckStoich Verify Stoichiometry OptimizeCond->CheckStoich No Improvement Success Yield Improved OptimizeCond->Success Improvement ImprovePurification Refine Purification Technique CheckStoich->ImprovePurification No Improvement CheckStoich->Success Improvement ImprovePurification->Success

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Synthesis of 2-Substituted 4-Hydroxythiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-substituted 4-hydroxythiazoles. Our aim is to help you overcome common challenges and optimize your experimental outcomes.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired 2-Substituted 4-Hydroxythiazole

Q1: I am getting a very low yield or no product at all in my Hantzsch synthesis of a 2-substituted 4-hydroxythiazole. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in the Hantzsch synthesis of 2-substituted 4-hydroxythiazoles can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Here is a systematic guide to troubleshooting this issue:

  • Purity of Starting Materials:

    • α-Halo Ketone/Ester: Ensure the α-halo ketone or ester is pure and has not decomposed. These compounds can be unstable and should be used fresh or stored appropriately. Impurities can lead to unwanted side reactions.

    • Thioamide/Thiourea: The stability of the thioamide or thiourea is crucial. Ensure it is of high purity. For syntheses involving substituted thioamides, ensure the starting material is correctly synthesized and characterized.

  • Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. While some Hantzsch reactions proceed at room temperature, others require heating. If you are running the reaction at room temperature without success, consider gradually increasing the temperature. Conversely, if you are observing decomposition, a lower temperature might be necessary.

    • Reaction Time: The reaction may be too slow under your current conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Solvent: The choice of solvent can significantly impact the reaction outcome. Protic solvents like ethanol are commonly used. However, if you are facing issues with solubility or side reactions, consider exploring other solvents. A mixture of ethanol and water can also be effective.[1]

  • Stoichiometry:

    • Ensure the molar ratios of your reactants are correct. A slight excess of the thioamide or thiourea is sometimes used to ensure the complete consumption of the α-halo ketone/ester.

Q2: My reaction seems to be consuming the starting materials, but I am not isolating the desired 4-hydroxythiazole. What could be the issue?

A2: If your starting materials are being consumed but the desired product is not being formed in significant quantities, it is likely that side reactions are dominating. The most common side reaction in the synthesis of 2-substituted 4-hydroxythiazoles is the formation of the isomeric 2-imino-4-thiazolidinone.

  • Formation of 2-Imino-4-thiazolidinone: This is particularly prevalent under acidic conditions. The reaction between an α-halo acid or ester and a thiourea can lead to the formation of this five-membered heterocyclic system, which is an isomer of the desired 2-amino-4-hydroxythiazole.

To mitigate this, carefully control the pH of your reaction mixture. The Hantzsch synthesis is often carried out under neutral or slightly basic conditions to favor the formation of the desired thiazole ring.

Problem 2: Identification and Separation of Side Products

Q3: I have a mixture of products and I suspect the presence of the 2-imino-4-thiazolidinone isomer. How can I confirm its presence and separate it from my desired 4-hydroxythiazole?

A3: The presence of the 2-imino-4-thiazolidinone isomer can be confirmed using spectroscopic methods, and separation can be achieved through chromatographic techniques.

  • Identification:

    • NMR Spectroscopy: 1H and 13C NMR are powerful tools to distinguish between the two isomers. The chemical shifts of the protons and carbons in the heterocyclic ring will be different for the 4-hydroxythiazole and the 2-imino-4-thiazolidinone. Specifically, the environment of the C4 and C5 positions will show distinct differences.

    • Mass Spectrometry: While both isomers will have the same molecular weight, their fragmentation patterns in mass spectrometry may differ, providing clues to their structures.

    • Infrared (IR) Spectroscopy: The IR spectra can also be informative. The 4-hydroxythiazole will show a characteristic O-H stretch, while the 2-imino-4-thiazolidinone will exhibit a prominent C=O stretch from the ketone in the ring.

  • Separation:

    • Column Chromatography: Silica gel column chromatography is the most common method for separating these isomers. A solvent system with a gradient of polarity, such as a mixture of hexane and ethyl acetate or dichloromethane and methanol, can be optimized to achieve good separation.

    • Preparative HPLC: For more challenging separations or to obtain highly pure compounds, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Frequently Asked Questions (FAQs)

Q4: What is the general mechanism for the Hantzsch synthesis of 2-substituted 4-hydroxythiazoles?

A4: The Hantzsch thiazole synthesis is a classic method for the formation of a thiazole ring. The reaction proceeds through the condensation of an α-halo carbonyl compound with a thioamide or thiourea. The generally accepted mechanism involves the following key steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide/thiourea acts as a nucleophile and attacks the α-carbon of the halo-carbonyl compound, displacing the halide.

  • Cyclization: The nitrogen atom of the resulting intermediate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered ring intermediate (a 4-hydroxythiazoline).

  • Dehydration: This intermediate then dehydrates to form the aromatic thiazole ring.

Q5: How does pH affect the outcome of the synthesis?

A5: The pH of the reaction medium can have a significant impact on the regioselectivity of the Hantzsch synthesis, particularly when using N-substituted thioureas.

  • Neutral or Basic Conditions: In neutral or slightly basic media, the reaction typically favors the formation of the 2-substituted amino-4-hydroxythiazole.

  • Acidic Conditions: Under acidic conditions, there is a known propensity for the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazole (which can tautomerize to the 2-imino-4-thiazolidinone). This is because protonation can alter the nucleophilicity of the nitrogen atoms in the thiourea, leading to a different cyclization pathway.

Q6: Are there any alternative methods to the Hantzsch synthesis for preparing 2-substituted 4-hydroxythiazoles?

A6: While the Hantzsch synthesis is the most common and versatile method, other approaches exist for the synthesis of thiazole derivatives. However, for the specific substitution pattern of 2-substituted 4-hydroxythiazoles, the Hantzsch reaction remains the most direct and widely used method. Modifications of the Hantzsch synthesis, such as using solid-phase techniques or microwave irradiation, have been developed to improve yields and reaction times.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Hantzsch Thiazole Synthesis [1]

EntrySolventTemperature (°C)Time (h)Yield (%)
1WaterReflux3.562
2EthanolReflux2.575
3MethanolReflux3.068
41-ButanolReflux2.080
52-PropanolReflux2.572
6Ethanol/Water (1:1)652.085

Note: The yields presented are for a specific multi-component reaction and may vary depending on the substrates used.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-hydroxy-6-methyl-5-substituted-thiazoles [1]

This protocol describes a one-pot, three-component synthesis of substituted Hantzsch thiazole derivatives.

Materials:

  • 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one

  • Thiourea

  • Substituted benzaldehyde

  • Silica supported tungstosilicic acid (catalyst)

  • Ethanol/Water (1:1)

Procedure:

  • In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (1 mmol), and a catalytic amount of silica supported tungstosilicic acid.

  • Add 5 mL of an ethanol/water (1:1) mixture to the flask.

  • Heat the reaction mixture at 65°C with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid product and wash it with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Mandatory Visualizations

Hantzsch_Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product alpha-Halo_Ketone α-Halo Ketone/Ester Mixing Mixing in Solvent (e.g., Ethanol) alpha-Halo_Ketone->Mixing Thioamide Thioamide/Thiourea Thioamide->Mixing Heating Heating (Optional) Mixing->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Cooling Cooling Monitoring->Cooling Filtration Filtration/Extraction Cooling->Filtration Purification Purification (Column Chromatography/ Recrystallization) Filtration->Purification Product 2-Substituted 4-Hydroxythiazole Purification->Product

Caption: A general experimental workflow for the Hantzsch synthesis of 2-substituted 4-hydroxythiazoles.

Troubleshooting_Logic Start Low/No Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Start->Optimize_Conditions Check_Stoichiometry Verify Stoichiometry Start->Check_Stoichiometry Side_Reaction Suspect Side Reaction? (e.g., Isomer Formation) Start->Side_Reaction Success Improved Yield Check_Purity->Success Optimize_Conditions->Success Check_Stoichiometry->Success Adjust_pH Adjust pH to Neutral/Basic Side_Reaction->Adjust_pH Yes Analyze_Mixture Analyze Product Mixture (NMR, MS, IR) Side_Reaction->Analyze_Mixture Yes Adjust_pH->Success Separate_Isomers Separate Isomers (Chromatography) Analyze_Mixture->Separate_Isomers Separate_Isomers->Success

Caption: A troubleshooting flowchart for addressing low yields in the synthesis of 2-substituted 4-hydroxythiazoles.

References

"Ethyl 2-(4-hydroxythiazol-2-yl)acetate" degradation under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(4-hydroxythiazol-2-yl)acetate, focusing on its degradation under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under acidic or basic conditions?

A1: Based on the structure of this compound, the primary degradation pathway under both acidic and basic conditions is the hydrolysis of the ethyl ester bond.[1][2][3][4] This reaction, often referred to as saponification under basic conditions, yields 2-(4-hydroxythiazol-2-yl)acetic acid and ethanol.[1][5] The thiazole ring itself may also be susceptible to hydrolysis, particularly under harsh alkaline conditions.[6] Additionally, the sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones.[6]

Q2: What are the typical conditions for conducting forced degradation studies on this compound?

A2: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7][8][9] For this compound, a typical starting point for a forced degradation protocol would involve:

  • Acidic Hydrolysis: Refluxing a solution of the compound in 0.1 N to 1 N hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for several hours.[7][9][10]

  • Basic Hydrolysis: Refluxing a solution of the compound in 0.1 N to 1 N sodium hydroxide (NaOH) or potassium hydroxide (KOH) for several hours.[7][9][10] Given that ester bonds can be highly labile to base, starting with lower concentrations and ambient temperatures is advisable to control the degradation rate.[10]

  • Oxidative Degradation: Treating a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 0.1% to 3.0% H₂O₂) at room temperature.[7]

The goal is to achieve a target degradation of 5-20%.[7][10]

Q3: How can I monitor the degradation of this compound and its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of the parent compound and separating its degradation products.[11][12][13] The method should be validated to ensure it can accurately quantify the parent drug in the presence of its degradation products, impurities, and excipients. Key aspects of a suitable HPLC method include:

  • Column: A C18 column is often a good starting point.[11][13]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation.[11][13]

  • Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance.

Troubleshooting Guides

Issue 1: Rapid and complete degradation of the compound is observed under basic conditions.

  • Possible Cause: The ethyl ester functionality is highly susceptible to base-catalyzed hydrolysis. The conditions (concentration of base, temperature) are too harsh.

  • Troubleshooting Steps:

    • Reduce Base Concentration: Start with a lower concentration of NaOH or KOH (e.g., 0.01 N).

    • Lower the Temperature: Conduct the experiment at room temperature or even lower (e.g., in a controlled temperature bath) instead of refluxing.

    • Reduce Reaction Time: Take time points at shorter intervals to capture the degradation profile before it goes to completion.

Issue 2: Appearance of multiple unknown peaks in the HPLC chromatogram after stress testing.

  • Possible Cause: This could indicate multiple degradation pathways, the presence of secondary degradation products, or interactions with excipients if working with a formulation.

  • Troubleshooting Steps:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the spectral purity of the main peak and the new peaks. This can help determine if a peak represents a single component.

    • Mass Spectrometry (LC-MS): Couple the HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for identifying the structures of the degradation products.

    • Isolate and Characterize: If a significant degradant is observed, consider preparative HPLC to isolate the compound for structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Issue 3: Poor solubility of the compound in the chosen stress testing medium.

  • Possible Cause: this compound may have limited solubility in purely aqueous acidic or basic solutions.

  • Troubleshooting Steps:

    • Use a Co-solvent: Employ a minimal amount of a water-miscible organic solvent such as acetonitrile or methanol to dissolve the compound before adding it to the stress medium.[9] Ensure the co-solvent itself does not participate in the degradation reaction.

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly influence solubility.[6]

Data Presentation

The following table provides a hypothetical example of quantitative data from a forced degradation study on this compound.

Stress ConditionTime (hours)Assay of this compound (%)Area (%) of Major Degradation Product (2-(4-hydroxythiazol-2-yl)acetic acid)Total Impurities (%)
0.1 N HCl at 60°C099.8Not Detected0.2
295.24.54.8
490.59.19.5
885.114.314.9
0.1 N NaOH at 25°C099.9Not Detected0.1
192.37.57.7
286.712.913.3
478.920.521.1
3% H₂O₂ at 25°C099.7Not Detected0.3
898.50.8 (Oxidative Adduct)1.5
2496.22.5 (Oxidative Adduct)3.8

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH.

    • Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.

    • Incubate the solution at room temperature (25°C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N HCl.

    • Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To a suitable volume of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at predetermined time points (e.g., 0, 8, 24 hours).

    • Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.

  • Control Samples: Prepare control samples by diluting the stock solution with the appropriate solvent (without the stressor) and subject them to the same conditions.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    15 40 60
    20 40 60
    22 90 10

    | 25 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Degradation_Pathway cluster_acid Acidic Conditions cluster_base Basic Conditions Parent_Acid This compound Intermediate_Acid Protonated Carbonyl Intermediate Parent_Acid->Intermediate_Acid + H₃O⁺ Intermediate_Acid->Parent_Acid - H₃O⁺ Product_Acid 2-(4-hydroxythiazol-2-yl)acetic acid + Ethanol Intermediate_Acid->Product_Acid + H₂O Parent_Base This compound Intermediate_Base Tetrahedral Intermediate Parent_Base->Intermediate_Base + OH⁻ Product_Base 2-(4-hydroxythiazol-2-yl)acetate + Ethanol Intermediate_Base->Product_Base - OC₂H₅ Final_Product_Base 2-(4-hydroxythiazol-2-yl)acetic acid Product_Base->Final_Product_Base + H₃O⁺ (workup)

Caption: Proposed degradation pathways of this compound under acidic and basic conditions.

Experimental_Workflow Start Start: this compound Sample Stress Forced Degradation (Acid, Base, Oxidative) Start->Stress Neutralize Neutralization & Dilution Stress->Neutralize HPLC Stability-Indicating HPLC Analysis Neutralize->HPLC Data Data Acquisition & Analysis (Assay, Impurity Profiling) HPLC->Data End End: Stability Assessment Data->End

Caption: General experimental workflow for a forced degradation study.

Troubleshooting_Logic Start Unexpected Result in Degradation Study Rapid_Deg Rapid/Complete Degradation? Start->Rapid_Deg Unknown_Peaks Multiple Unknown Peaks? Start->Unknown_Peaks Solubility_Issue Poor Solubility? Start->Solubility_Issue Action_Deg Reduce Stressor Concentration Lower Temperature Shorter Time Points Rapid_Deg->Action_Deg Yes Action_Peaks Peak Purity Check (PDA) LC-MS for Identification Isolate & Characterize (NMR) Unknown_Peaks->Action_Peaks Yes Action_Solubility Use Co-solvent Adjust pH Solubility_Issue->Action_Solubility Yes

References

Technical Support Center: Synthesis of Ethyl 2-(4-hydroxythiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(4-hydroxythiazol-2-yl)acetate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Low or No Product Formation

Symptom: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of the crude reaction mixture shows little to no formation of the desired product.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step
Inactive Starting Materials Verify the purity and integrity of starting materials, particularly ethyl 4-chloroacetoacetate, as it can degrade upon storage. Use freshly opened or purified reagents.
Incorrect Reaction Temperature The Hantzsch thiazole synthesis is temperature-sensitive. Ensure the reaction temperature is maintained as per the protocol. A temperature too low may result in a sluggish reaction, while a temperature too high can promote side reactions and degradation.
Inappropriate Base or pH The choice and amount of base are critical. A weak base is often preferred to avoid hydrolysis of the ester and self-condensation of ethyl 4-chloroacetoacetate. Monitor the pH of the reaction mixture.
Insufficient Reaction Time Monitor the reaction progress by TLC or HPLC. Ensure the reaction is allowed to proceed to completion.
Presence of Significant Impurities

Symptom: The crude product shows multiple spots on TLC or several peaks in the HPLC chromatogram in addition to the main product peak.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step
Side Reactions The formation of byproducts is common in Hantzsch thiazole synthesis. Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants) to minimize side reactions.
Degradation of Product The 4-hydroxythiazole ring can be susceptible to degradation under harsh workup or purification conditions (e.g., strong acid or base, high temperatures). Use mild workup procedures and purify the product promptly.
Impure Starting Materials Impurities in the starting materials can be carried through the synthesis or participate in side reactions. Use high-purity starting materials.
Difficulty in Purification

Symptom: Co-elution of impurities with the product during column chromatography or difficulty in obtaining a pure solid by recrystallization.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step
Similar Polarity of Product and Impurities The polarity of some impurities, such as the 2-amino isomer, may be very similar to the desired product. Use a multi-solvent system for column chromatography to improve separation. Consider derivatization of the product or impurity to alter its polarity before chromatography.
Product Oiling Out The product may "oil out" during recrystallization if the solvent system is not optimal or if the cooling rate is too fast. Experiment with different solvent systems and allow for slow cooling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Based on the widely accepted Hantzsch thiazole synthesis mechanism, the following are potential impurities:

  • Unreacted Starting Materials:

    • Thiourea

    • Ethyl 4-chloroacetoacetate

  • Isomeric Impurity:

    • Ethyl 2-(2-aminothiazol-4-yl)acetate: This is a common isomer formed in reactions involving thiourea and ethyl 4-chloroacetoacetate. Its formation is favored under certain reaction conditions.

  • Side-Products from Starting Materials:

    • Self-condensation products of ethyl 4-chloroacetoacetate: Under basic conditions, ethyl 4-chloroacetoacetate can undergo self-condensation to form various byproducts.

  • Degradation Products:

    • (4-hydroxythiazol-2-yl)acetic acid: This can form due to the hydrolysis of the ethyl ester group during workup or purification.

    • 2-methyl-4-hydroxythiazole: This can result from the decarboxylation of the product or its hydrolyzed acid form, especially at elevated temperatures.

    • Oxidized derivatives: The thiazole ring can be susceptible to oxidation, leading to various oxidized byproducts.

Q2: How can I minimize the formation of the isomeric impurity, Ethyl 2-(2-aminothiazol-4-yl)acetate?

A2: The regioselectivity of the Hantzsch thiazole synthesis can be influenced by reaction conditions. To favor the formation of the 4-hydroxy isomer over the 2-amino isomer, consider the following:

  • Control of pH: Maintaining a slightly acidic to neutral pH can favor the desired cyclization pathway.

  • Reaction Temperature: Lowering the reaction temperature may improve the selectivity.

  • Order of Addition of Reagents: The order in which the reactants are mixed can influence the outcome.

Q3: What analytical methods are suitable for monitoring the reaction and assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin Layer Chromatography (TLC): Useful for rapid monitoring of the reaction progress. A typical mobile phase could be a mixture of ethyl acetate and hexane.

  • High-Performance Liquid Chromatography (HPLC): The method of choice for quantitative purity analysis and impurity profiling. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying the structure of unknown impurities if they can be isolated.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and to aid in the identification of impurities, often coupled with HPLC (LC-MS).

Q4: What is a general experimental protocol for the synthesis of this compound?

Reaction Scheme:

Synthesis_of_Ethyl_2-(4-hydroxythiazol-2-yl)acetate cluster_reactants Reactants thiourea Thiourea product This compound thiourea->product e4ca Ethyl 4-chloroacetoacetate e4ca->product Base, Solvent (e.g., Ethanol)

Caption: General reaction scheme for the synthesis of this compound.

Procedure:

  • Dissolve thiourea in a suitable solvent, such as ethanol, in a reaction flask.

  • Add a weak base (e.g., sodium acetate or sodium bicarbonate).

  • Slowly add ethyl 4-chloroacetoacetate to the mixture at a controlled temperature (e.g., room temperature to gentle reflux).

  • Monitor the reaction by TLC or HPLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture and filter off any solids.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Q5: How can I troubleshoot a purification that yields an oil instead of a solid?

A5: If your purified product is an oil, it may indicate the presence of impurities that are depressing the melting point or that the product itself is a low-melting solid or an oil at room temperature.

  • Confirm Purity: Analyze the oil by HPLC and NMR to ensure it is the desired product and to assess its purity.

  • Remove Residual Solvent: Ensure all purification solvents have been thoroughly removed under high vacuum.

  • Induce Crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod at the oil's surface.

    • Seeding: If you have a small crystal of the pure product, add it to the oil.

    • Trituration: Add a poor solvent in which the product is insoluble (e.g., hexane) and stir vigorously. This may cause the product to solidify.

    • Re-purification: If significant impurities are present, an additional purification step may be necessary.

Experimental Workflow & Logic Diagrams

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound and the logical relationship of potential impurities.

Experimental_Workflow Reactants Thiourea + Ethyl 4-chloroacetoacetate Reaction Hantzsch Thiazole Synthesis Reactants->Reaction Workup Aqueous Workup / Extraction Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product Pure this compound Purification->Product Analysis Characterization (NMR, MS, HPLC) Product->Analysis

Caption: General experimental workflow for the synthesis and purification of the target compound.

Impurity_Relationship cluster_impurities Potential Impurities Synthesis Synthesis of this compound Starting_Materials Unreacted Starting Materials Synthesis->Starting_Materials Incomplete Reaction Isomer 2-Amino Isomer Synthesis->Isomer Alternative Cyclization Side_Products Self-Condensation Products Synthesis->Side_Products Side Reaction Degradation Hydrolysis/Decarboxylation Products Synthesis->Degradation Workup/Purification

Caption: Logical relationship of potential impurities arising from the synthesis.

Optimization of reaction conditions for thiazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for thiazole ring formation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of thiazoles, particularly through the widely used Hantzsch synthesis.

Q1: I am getting a very low yield or no product at all. What are the common causes and how can I troubleshoot this?

Low yields in thiazole synthesis can arise from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Initial Checks:

  • Reactant Purity: Ensure the high purity of your starting materials, especially the α-haloketone and the thioamide. Impurities can lead to undesirable side reactions, consuming reactants and complicating purification.[1] The stability of the thioamide can also be a limiting factor, particularly in acidic conditions.[1]

  • Solvent Quality: The presence of water can be detrimental. Using anhydrous solvents is often recommended to avoid hydrolysis of reactants or intermediates.[1]

  • Reaction Setup: Verify that the reaction is set up correctly, with appropriate glassware and stirring. For reactions requiring an inert atmosphere, ensure the system is properly purged.

Optimization of Reaction Parameters:

  • Temperature: The reaction temperature is a critical parameter. While some conventional methods require refluxing for several hours, microwave-assisted synthesis can significantly shorten reaction times to minutes at temperatures around 90-130°C.[1] It is advisable to perform small-scale trials at different temperatures to find the optimal condition for your specific substrates.

  • Solvent Selection: The choice of solvent plays a significant role in reaction rate and yield.[1] Screening different solvents is recommended. For instance, in some one-pot, three-component syntheses, solvents like 1-butanol, 2-propanol, and water have proven effective under reflux conditions.[2] Methanol has been used effectively in certain microwave-assisted syntheses.[1]

  • Catalyst: While many Hantzsch syntheses proceed without a catalyst, some protocols benefit from the addition of one. Silica-supported tungstosilicic acid has been used as a reusable catalyst in one-pot syntheses.[2]

Below is a workflow to guide your troubleshooting process for low-yield reactions.

low_yield_troubleshooting start Low Yield or No Product check_purity Verify Reactant and Solvent Purity start->check_purity Start Here optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If purity is confirmed screen_solvents Screen Different Solvents optimize_temp->screen_solvents If yield is still low consider_catalyst Consider Using a Catalyst screen_solvents->consider_catalyst If no improvement monitor_reaction Monitor Reaction Progress (TLC, LC-MS) consider_catalyst->monitor_reaction In parallel workup_purification Review Work-up and Purification Procedure monitor_reaction->workup_purification If reaction proceeds success Improved Yield workup_purification->success If product is isolated hantzsch_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha-haloketone α-Haloketone intermediate1 Initial Adduct alpha-haloketone->intermediate1 thioamide Thioamide thioamide->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Cyclization thiazole Thiazole intermediate2->thiazole Dehydration reaction_parameters Thiazole Yield Thiazole Yield Reactants Reactants Reactants->Thiazole Yield Solvent Solvent Solvent->Thiazole Yield Temperature Temperature Temperature->Thiazole Yield Catalyst Catalyst Catalyst->Thiazole Yield Reaction Time Reaction Time Reaction Time->Thiazole Yield

References

Technical Support Center: Ethyl 2-(4-hydroxythiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethyl 2-(4-hydroxythiazol-2-yl)acetate. This resource is intended for researchers, scientists, and drug development professionals to troubleshoot and prevent the oxidation of this compound during their experiments.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

Q: I am observing a rapid loss of my this compound in solution, accompanied by a color change to yellow or brown. What is causing this?

A: This is a common sign of compound oxidation. The 4-hydroxythiazole ring is susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, high temperatures, and the presence of metal ions. The color change is likely due to the formation of colored degradation products.

Troubleshooting Steps:

  • Review Solvent and Buffer Preparation: Ensure that your solvents are degassed to remove dissolved oxygen. Use freshly prepared buffers.

  • Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere, such as nitrogen or argon, whenever possible.

  • Light Protection: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.

  • Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the degradation rate.

  • Chelating Agents: If metal ion contamination is suspected (e.g., from spatulas or glassware), consider adding a chelating agent like EDTA to your buffer at a low concentration (e.g., 0.1 mM).

Issue 2: Inconsistent Results in Biological Assays

Q: My experimental results with this compound are not reproducible. Could this be related to compound stability?

A: Yes, inconsistent results are a strong indicator of compound instability in the assay medium. The concentration of the active compound may be decreasing over the course of the experiment, leading to variable outcomes.

Troubleshooting Workflow:

start Inconsistent Assay Results check_purity Confirm Purity and Identity of Starting Material (e.g., LC-MS, NMR) start->check_purity stability_assay Perform Stability Study in Assay Medium check_purity->stability_assay analyze_degradation Analyze for Degradation Products by LC-MS stability_assay->analyze_degradation end Consistent Assay Results stability_assay->end Compound Stable add_antioxidant Incorporate Antioxidant in Assay Protocol analyze_degradation->add_antioxidant Degradation Observed optimize_conditions Optimize Assay Conditions (e.g., shorter incubation time) add_antioxidant->optimize_conditions optimize_conditions->end

Caption: Troubleshooting workflow for inconsistent assay results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of oxidation on this compound?

A1: The primary sites susceptible to oxidation are the 4-hydroxythiazole ring and the methylene bridge connecting the ring to the ester group. The electron-rich 4-hydroxythiazole ring is prone to oxidative degradation, potentially leading to ring-opening or the formation of quinone-like structures. The methylene group is also a potential site for hydroxylation, as has been observed in similar thiazole derivatives.

Potential Oxidation Pathways:

parent This compound path1 Oxidation of Hydroxythiazole Ring parent->path1 [O] path2 Hydroxylation of Methylene Bridge parent->path2 [O] product1 Ring-Opened Products / Quinone-like Species path1->product1 product2 Ethyl 2-hydroxy-2-(4-hydroxythiazol-2-yl)acetate path2->product2

Caption: Potential oxidation pathways of the compound.

Q2: What are the recommended storage conditions for the solid compound and its solutions?

A2:

  • Solid Compound: Store in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) under an inert atmosphere is recommended.

  • Stock Solutions: Prepare stock solutions in degassed, anhydrous solvents like DMSO or ethanol. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and exposure to air. Store at -20 °C or -80 °C.

Q3: Which antioxidants are recommended for preventing the oxidation of this compound?

A3: A range of antioxidants can be tested for their efficacy. It is advisable to screen a few to find the most suitable one for your specific application.

AntioxidantRecommended Starting ConcentrationNotes
Ascorbic Acid (Vitamin C)10-100 µMWater-soluble. Effective at scavenging a wide range of reactive oxygen species.
Trolox10-100 µMWater-soluble analog of Vitamin E.
Butylated Hydroxytoluene (BHT)1-10 µMLipid-soluble. Often used in organic solvents.
N-acetylcysteine (NAC)100-500 µMA thiol-containing antioxidant.

Q4: How can I experimentally determine the stability of this compound?

A4: You can perform a stability study using High-Performance Liquid Chromatography (HPLC). The protocol below provides a general guideline.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment

Objective: To determine the degradation rate of this compound under various conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired test buffer or medium (e.g., phosphate-buffered saline, cell culture medium). Prepare separate solutions for each condition to be tested (e.g., with and without an antioxidant, at different temperatures, with and without light exposure).

  • Incubation: Incubate the test solutions under the specified conditions.

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • Sample Quenching (if necessary): Stop the degradation process by adding a quenching agent or by immediately freezing the sample at -80 °C.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of the compound remaining versus time to determine the degradation kinetics.

Experimental Workflow for Stability Assessment:

prep_stock Prepare Stock Solution prep_test Prepare Test Solutions (Different Conditions) prep_stock->prep_test incubate Incubate Samples prep_test->incubate sample Collect Aliquots at Time Points incubate->sample analyze Analyze by HPLC sample->analyze data Calculate % Remaining vs. Time analyze->data

Troubleshooting low yield in Hantzsch synthesis of thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the Hantzsch synthesis of thiazoles, particularly focusing on addressing issues of low yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing a significantly lower than expected yield in my Hantzsch thiazole synthesis. What are the primary factors I should investigate?

A1: Low yields in the Hantzsch synthesis can often be attributed to several key factors. The traditional method, while robust, can be sensitive to reaction conditions and reactant quality. Key areas to scrutinize include:

  • Reaction Time and Temperature: Excessive heating duration or overly high temperatures can lead to the degradation of the thiazole product or promote the formation of unwanted side products.

  • Purity of Reactants: The purity of both the α-haloketone and the thioamide is critical. Impurities can interfere with the reaction, leading to a complex mixture and a lower yield of the desired product.

  • Suboptimal Solvent: The choice of solvent plays a crucial role in the reaction's success. While alcohols like ethanol and methanol are commonly used, they may not be optimal for all substrates.

  • Side Reactions: The formation of byproducts is a common cause of low yields. These can arise from various competing reaction pathways.

Q2: My reaction does not seem to go to completion, and I observe a significant amount of starting material in my crude product. How can I improve the conversion rate?

A2: Incomplete conversion is often a result of suboptimal reaction kinetics or conditions. To drive the reaction to completion, consider the following strategies:

  • Catalysis: The introduction of a catalyst can significantly accelerate the reaction. Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids have been shown to be effective.

  • Alternative Energy Sources: Microwave or ultrasonic irradiation can dramatically decrease reaction times and improve yields compared to conventional heating methods.[1][2]

  • Solvent Optimization: The polarity of the solvent can influence the reaction rate. Experimenting with different solvent systems, such as a mixture of ethanol and water, or even conducting the reaction under solvent-free conditions, can lead to improved yields.[1][3]

  • Reactant Stoichiometry: While the reaction proceeds in a 1:1 molar ratio, using a slight excess (e.g., 1.5 equivalents) of the thioamide can help to drive the reaction to completion, especially if the thioamide is prone to degradation.[4]

Q3: I suspect that side products are forming, complicating purification and reducing my yield. What are common side products and how can I minimize their formation?

A3: Side product formation is a frequent challenge. While specific side products can be substrate-dependent, some general possibilities include:

  • Over-alkylation or Di-alkylation: The nitrogen of the newly formed thiazole ring can sometimes react with another molecule of the α-haloketone.

  • Formation of Isomeric Products: Under acidic conditions, the reaction of α-haloketones with N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[5]

  • Decomposition of Starting Materials: Thioamides can be unstable, particularly in strongly acidic or basic media, leading to their decomposition before they can react.[6][7][8] α-Haloketones can also be unstable and may decompose upon prolonged heating.

To minimize side product formation:

  • Control Reaction Temperature: Use the lowest temperature that allows for a reasonable reaction rate.

  • Inert Atmosphere: If oxidation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Order of Addition: In some cases, the order of reagent addition can influence the outcome.

  • Purification of Starting Materials: Ensure the α-haloketone is free from di-halogenated impurities and that the thioamide is of high purity.[9]

Q4: My product does not precipitate upon neutralization of the reaction mixture. What could be the issue?

A4: The Hantzsch synthesis often initially forms the hydrohalide salt of the thiazole, which is soluble in polar solvents like methanol.[4] Neutralization with a weak base (e.g., sodium carbonate or sodium bicarbonate) is intended to deprotonate the thiazole, reducing its polarity and causing it to precipitate. If no precipitate forms, consider the following:

  • Insufficient Neutralization: Ensure that enough base has been added to neutralize the hydrohalide salt completely. Check the pH of the solution.

  • Product is Soluble in the Reaction Mixture: Your thiazole derivative may be soluble in the solvent system even after neutralization. Try adding water to the reaction mixture, as this will increase the polarity of the solvent and may induce precipitation.[10]

  • Low Product Concentration: If the reaction yield is very low, the concentration of the product may be below its solubility limit. In this case, you will need to perform an extraction with an organic solvent.

  • Incorrect Product Formation: It is possible that the desired thiazole has not been formed in a significant amount. In this case, re-evaluate your reaction conditions and starting materials.

Data on Reaction Condition Optimization

The following tables summarize the impact of various reaction parameters on the yield of Hantzsch thiazole synthesis, based on data from selected studies.

Table 1: Effect of Solvent and Temperature on Thiazole Synthesis

EntrySolventTemperature (°C)Yield (%)
1Water25No Reaction
2WaterReflux50
3Ethanol25No Reaction
4EthanolReflux65
5Methanol25No Reaction
6MethanolReflux60
71-ButanolReflux70
82-PropanolReflux72
9Ethanol/Water (1:1)6587

Data adapted from a study on the one-pot synthesis of a Hantzsch thiazole derivative.[1]

Table 2: Comparison of Conventional Heating and Microwave Irradiation

EntryMethodSolventTemperature (°C)TimeYield (%)
1ConventionalEthanolReflux8 h79
2MicrowaveEthanol90-12030 min85
3MicrowaveMethanol9030 min95

Data adapted from a study on the microwave-assisted Hantzsch synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.[2]

Experimental Protocols

Protocol 1: Conventional Hantzsch Synthesis of 2-Amino-4-phenylthiazole

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate Solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing the 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate through a Büchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watch glass and allow it to air dry.[10]

Protocol 2: Microwave-Assisted Hantzsch Synthesis

Materials:

  • α-Haloketone (1 mmol)

  • Thiourea derivative (1.1 mmol)

  • Methanol (3 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the α-haloketone and the thiourea derivative in methanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 90°C) for a specified duration (e.g., 30 minutes).

  • After cooling, the reaction mixture can be worked up by adding a base to precipitate the product, followed by filtration, or by extraction with an organic solvent.

Visualizations

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 S-Alkylated Intermediate reagents->intermediate1 S_N2 Attack intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration

Caption: Reaction mechanism of the Hantzsch thiazole synthesis.

Troubleshooting_Workflow start Low Yield in Hantzsch Synthesis check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Pure purify_reagents Purify/Source New Reagents check_purity->purify_reagents Impure adjust_temp_time Adjust Temperature and Reaction Time optimize_conditions->adjust_temp_time change_solvent Change Solvent System optimize_conditions->change_solvent use_catalyst Introduce a Catalyst optimize_conditions->use_catalyst use_mw_us Use Microwave or Ultrasound optimize_conditions->use_mw_us analyze_byproducts Analyze for Side Products modify_workup Modify Workup Procedure analyze_byproducts->modify_workup Side Products Identified solution Improved Yield analyze_byproducts->solution No Side Products, Yield Improved purify_reagents->optimize_conditions adjust_temp_time->analyze_byproducts change_solvent->analyze_byproducts use_catalyst->analyze_byproducts use_mw_us->analyze_byproducts modify_workup->solution

Caption: A logical workflow for troubleshooting low yields.

Experimental_Workflow step1 1. Combine Reactants (α-Haloketone & Thioamide) in Solvent step2 2. Heat Reaction Mixture (Conventional or Microwave) step1->step2 step3 3. Cool to Room Temperature step2->step3 step4 4. Neutralize with Base (e.g., NaHCO₃) step3->step4 step5 5. Isolate Product step4->step5 sub_step5a Filtration (if precipitate forms) step5->sub_step5a sub_step5b Extraction (if no precipitate) step5->sub_step5b step6 6. Purify Product step7 7. Characterize Product (NMR, MS, etc.) step6->step7 sub_step5a->step6 sub_step5b->step6

Caption: General experimental workflow for Hantzsch synthesis.

References

Byproduct formation in the synthesis of thiazole derivatives from ethyl chloroacetate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiazole derivatives using ethyl chloroacetate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Hantzsch thiazole synthesis reaction is resulting in a low yield of the desired thiazole derivative. What are the potential causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis are a common issue and can be attributed to several factors. Key areas to investigate include reactant purity, reaction conditions, and the formation of byproducts.

Troubleshooting Steps:

  • Reactant and Solvent Purity: Ensure the purity of your ethyl chloroacetate and thioamide/thiourea. Impurities can lead to unwanted side reactions, consuming starting materials and complicating purification. The presence of water can also be detrimental; using anhydrous solvents is often recommended.

  • Reaction Temperature: The optimal temperature can vary. While some reactions require refluxing for several hours, others, particularly microwave-assisted syntheses, can be completed in minutes at temperatures around 90-130°C. It is advisable to perform small-scale temperature screening to find the optimal condition for your specific substrates.

  • Choice of Solvent: The solvent plays a crucial role. Solvents like ethanol, 1-butanol, and 2-propanol are commonly used. Performing a solvent screen is recommended to identify the best option for your reaction.

  • pH of the Reaction Mixture: The acidity or basicity of the reaction medium can influence the reaction pathway. In some cases, acidic conditions can favor the formation of certain byproducts. If you are using a salt of the thioamide, ensure appropriate stoichiometry of the base.

Q2: I have isolated a significant amount of a byproduct with a different structure than my expected thiazole. What could this byproduct be?

A2: A common byproduct in the reaction of ethyl chloroacetate with thiourea is 2-iminothiazolidin-4-one (also known as pseudothiohydantoin).

Mechanism of 2-Iminothiazolidin-4-one Formation:

Instead of the sulfur atom of thiourea attacking the carbon bearing the chlorine in ethyl chloroacetate (leading to the thiazole), one of the nitrogen atoms can act as the nucleophile, attacking the carbonyl group of the ester. This is then followed by an intramolecular cyclization.

Q3: How can I minimize the formation of 2-iminothiazolidin-4-one?

A3: To favor the formation of the desired thiazole, consider the following adjustments to your reaction conditions:

  • Reaction Temperature: Lowering the reaction temperature might favor the desired kinetic product (thiazole) over the thermodynamic product (iminothiazolidinone).

  • Choice of Base: The choice and stoichiometry of the base can be critical. Using a non-nucleophilic base might be beneficial.

  • Reaction Time: Monitor the reaction progress by TLC. Prolonged reaction times might lead to the formation of more byproducts.

Q4: Are there other potential byproducts I should be aware of?

A4: While 2-iminothiazolidin-4-one is a major concern, other side reactions are possible, although less commonly reported in this specific synthesis:

  • Self-condensation of Ethyl Chloroacetate: Under basic conditions, ethyl chloroacetate can undergo self-condensation (a type of Claisen condensation), leading to oligomeric byproducts.

  • Dimerization of Thioamide: Some thioamides can dimerize under certain conditions, although this is less likely to be a major pathway in the presence of the reactive ethyl chloroacetate.

  • Hydrolysis of Ethyl Chloroacetate: If water is present in the reaction mixture, ethyl chloroacetate can hydrolyze to chloroacetic acid, which can then participate in other reactions or affect the pH of the medium.

Data Presentation: Byproduct Formation under Various Conditions

The following table summarizes hypothetical quantitative data on the impact of reaction conditions on product distribution. Note: This data is illustrative and should be confirmed experimentally for your specific system.

ConditionDesired Thiazole Yield (%)2-Iminothiazolidin-4-one Yield (%)Other Byproducts (%)
Ethanol, Reflux, 6h652510
Ethanol, 50°C, 12h751510
Dioxane, Reflux, 6h702010
Ethanol, Microwave (100W), 15 min85105
Ethanol, Reflux, 6h, with 1.1 eq. NaOAc781210

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Methylthiazole-5-carboxylate (Desired Product)

This protocol is adapted from a standard Hantzsch thiazole synthesis.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thioacetamide

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 eq.) in absolute ethanol.

  • To this solution, add ethyl 2-chloroacetoacetate (1.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Iminothiazolidin-4-one (Potential Byproduct)

This protocol specifically targets the synthesis of the common byproduct.[1]

Materials:

  • Thiourea

  • Ethyl chloroacetate

  • Ethanol

  • Sodium Acetate

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve thiourea (1.0 eq.) in 95% ethanol by refluxing for 10-15 minutes.

  • Slowly add ethyl chloroacetate (1.02 eq.) through the condenser while maintaining a gentle reflux.

  • Continue to reflux the mixture for an additional 3 hours.

  • Allow the mixture to cool to room temperature. A solid (the hydrochloride salt of the product) should precipitate.

  • Collect the solid by suction filtration.

  • To isolate the free base, dissolve the crude hydrochloride salt in hot water.

  • Add a boiling solution of sodium acetate trihydrate in water.

  • Cool the resulting clear solution in an ice bath to crystallize the 2-iminothiazolidin-4-one.

  • Filter the crystals and dry to a constant weight.

Visualizations

Reaction Pathway Diagram

G R1 Ethyl Chloroacetate P1 Desired Thiazole Derivative R1->P1 BP1 2-Iminothiazolidin-4-one R1->BP1 BP2 Other Byproducts (e.g., self-condensation) R1->BP2 R2 Thioamide / Thiourea R2->P1 R2->BP1 G start Low Yield or Impure Product check_purity Verify Reactant and Solvent Purity start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent analyze_byproducts Identify Byproducts (e.g., NMR, MS) optimize_solvent->analyze_byproducts adjust_conditions Adjust Conditions to Minimize Byproducts analyze_byproducts->adjust_conditions purification Optimize Purification (Recrystallization, Chromatography) adjust_conditions->purification success Improved Yield and Purity purification->success

References

Stability issues of "Ethyl 2-(4-hydroxythiazol-2-yl)acetate" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the common stability issues encountered with Ethyl 2-(4-hydroxythiazol-2-yl)acetate during storage and experimentation. Researchers, scientists, and drug development professionals can utilize the following troubleshooting guides and frequently asked questions to ensure the integrity of their results.

Troubleshooting Guide

This guide addresses specific problems that may arise during the handling and use of this compound.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in analytical chromatography (HPLC, LC-MS). Degradation of the compound due to improper storage or handling.1. Verify storage conditions (see FAQ below). 2. Prepare fresh solutions for analysis. 3. If the issue persists, consider performing a forced degradation study to identify potential degradants.
Variability in experimental results or loss of compound activity. The compound may have degraded over time, leading to a lower concentration of the active substance.1. Use a freshly opened vial of the compound for critical experiments. 2. Re-qualify the purity of older batches before use. 3. Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]
Change in the physical appearance of the solid compound (e.g., color change, clumping). Exposure to moisture and/or air, leading to hydrolysis or oxidation.1. Discard the compromised batch and use a new, properly stored vial. 2. Ensure the container is tightly sealed after each use. 3. Store in a desiccator to minimize moisture exposure.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored at 2-8°C in a tightly sealed container.[2][] For long-term storage, it is highly recommended to store the compound under an inert atmosphere (argon or nitrogen) to protect it from air and moisture.[1]

Q2: What are the primary degradation pathways for this compound?

A2: Based on the structure of the molecule, the two primary degradation pathways are hydrolysis and oxidation .

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially in the presence of moisture, which can lead to the formation of the corresponding carboxylic acid and ethanol.[4]

  • Oxidation: Thiazole rings and the hydroxy-substituted phenyl group can be susceptible to aerobic oxidation. A similar compound, ethyl 2-phenyl-2-(thiazol-2-yl)acetate, has been observed to undergo spontaneous air oxidation.[1]

Q3: How can I detect degradation in my sample?

A3: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the area of the main peak corresponding to this compound would indicate degradation.

Q4: I am dissolving the compound in a solvent for my experiments. How should I handle the solution?

A4: Solutions should be prepared fresh for each experiment using a high-purity, dry solvent. If a solution must be stored, it should be kept at a low temperature (2-8°C or frozen if the solvent allows) for a limited time and protected from light. It is advisable to perform a preliminary stability study in the chosen solvent to understand its stability profile.

Q5: Are there any known incompatibilities for this compound?

A5: Avoid strong oxidizing agents, strong acids, and strong alkalis, as they are likely to accelerate the degradation of the compound.[5] Also, avoid exposure to excessive heat, sparks, and open flames.[5][6][7]

Experimental Protocols

Protocol 1: General Handling and Storage

  • Upon receipt, immediately store the container of this compound at 2-8°C.

  • Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • If the compound will be used over an extended period, consider aliquoting it into smaller, single-use vials under an inert atmosphere.

  • Always tightly seal the container after use and store it in a dry environment, preferably in a desiccator.

Protocol 2: Preparation of Solutions for Experiments

  • Use only high-purity, anhydrous grade solvents for preparing solutions.

  • Prepare solutions fresh on the day of the experiment.

  • If a stock solution is required, perform a stability test by analyzing the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine the extent of degradation.

  • Store stock solutions at 2-8°C or frozen, protected from light. Before use, allow the solution to thaw completely and reach room temperature.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the likely degradation pathways for this compound.

Hydrolysis_Pathway parent This compound acid 2-(4-hydroxythiazol-2-yl)acetic acid parent->acid Hydrolysis ethanol Ethanol parent->ethanol Hydrolysis moisture Moisture (H₂O) moisture->parent

Caption: Potential Hydrolysis Pathway.

Oxidation_Pathway parent This compound oxidized_product Oxidized Degradation Products parent->oxidized_product Oxidation oxygen Oxygen (Air) oxygen->parent

Caption: Potential Oxidation Pathway.

References

Alternative catalysts for the synthesis of "Ethyl 2-(4-hydroxythiazol-2-yl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of Ethyl 2-(4-hydroxythiazol-2-yl)acetate, with a focus on alternative catalytic methods.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing alternative catalysts.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The catalyst may have lost its activity due to improper storage or handling.1a. Catalyst Activation: For solid catalysts like zeolites or silica-supported acids, consider activation by heating under vacuum. 1b. Fresh Catalyst: Use a fresh batch of the catalyst. 1c. Catalyst Loading: Optimize the catalyst loading; too little may be ineffective, while too much can sometimes lead to side reactions.
2. Inefficient Reaction Conditions: The temperature, reaction time, or solvent may not be optimal for the chosen catalyst.2a. Temperature Adjustment: Gradually increase the reaction temperature in small increments (e.g., 10 °C). For microwave-assisted synthesis, incrementally increase the power or temperature. 2b. Extended Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if starting materials are still present. 2c. Solvent Screening: The polarity of the solvent can significantly impact the reaction. Consider screening solvents of varying polarities (e.g., ethanol, acetonitrile, toluene, or ionic liquids).
3. Poor Quality of Starting Materials: Impurities in thiourea or ethyl 3-chloroacetoacetate can inhibit the reaction.3a. Reagent Purification: Recrystallize thiourea and distill ethyl 3-chloroacetoacetate if purity is a concern. 3b. High-Purity Reagents: Use reagents from a reputable supplier.
Formation of Side Products 1. Dimerization or Polymerization of Reactants: This can be prevalent at higher temperatures or with certain catalysts.1a. Lower Reaction Temperature: Attempt the reaction at a lower temperature for a longer duration. 1b. Controlled Addition: Add the electrophile (ethyl 3-chloroacetoacetate) slowly to the reaction mixture containing the nucleophile (thiourea) and catalyst.
2. Over-reaction or Decomposition: Prolonged reaction times or excessive temperatures can lead to the degradation of the desired product.2a. Reaction Monitoring: Closely monitor the reaction by TLC and quench the reaction as soon as the starting material is consumed.
3. Catalyst-Induced Side Reactions: Some catalysts may promote unintended reaction pathways.3a. Catalyst Screening: If side products are a persistent issue, consider switching to a different type of catalyst (e.g., from a solid acid to a nanoparticle catalyst).
Difficulty in Product Isolation/Purification 1. Product is Highly Soluble in the Reaction Solvent: This can lead to losses during workup.1a. Solvent Evaporation: Carefully remove the reaction solvent under reduced pressure. 1b. Anti-Solvent Precipitation: Add a solvent in which your product is insoluble to precipitate it out. 1c. Extraction: Use a suitable extraction solvent to isolate the product.
2. Emulsion Formation during Aqueous Workup: This is common when using certain solvents or in the presence of surfactants.2a. Brine Addition: Add a saturated solution of sodium chloride to break the emulsion. 2b. Filtration through Celite: Pass the mixture through a pad of Celite to help separate the layers.
3. Co-elution of Impurities during Chromatography: Impurities with similar polarity to the product can be difficult to separate.3a. Solvent System Optimization: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. 3b. Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

II. Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts over traditional methods for the synthesis of this compound?

A1: Alternative catalysts, particularly those aligned with green chemistry principles, offer several advantages:

  • Milder Reaction Conditions: Many alternative catalysts, such as biocatalysts and some nanoparticle catalysts, can facilitate the reaction at lower temperatures and pressures, reducing energy consumption.

  • Higher Yields and Selectivity: Optimized alternative catalytic systems can lead to higher product yields and better selectivity, minimizing the formation of byproducts.

  • Enhanced Safety: The use of non-toxic, recyclable catalysts and greener solvents (like water or ionic liquids) reduces the environmental impact and improves laboratory safety.

  • Simplified Workup: Heterogeneous catalysts (e.g., solid acids, nanoparticles) can often be easily removed by filtration, simplifying the purification process.

  • Reduced Reaction Times: Energy sources like microwave and ultrasound irradiation, often used in conjunction with alternative catalysts, can dramatically shorten reaction times from hours to minutes.

Q2: Can the synthesis be performed under catalyst-free conditions?

A2: Yes, catalyst-free synthesis of thiazole derivatives has been reported, often utilizing green chemistry principles. "On-water" synthesis, where the reaction is carried out in water without any added catalyst, can be effective. The hydrophobic effect of the organic reactants in water can accelerate the reaction. However, reaction times may be longer compared to catalyzed reactions, and yields might be lower.

Q3: How do I choose the best alternative catalyst for my specific experimental setup?

A3: The choice of catalyst depends on several factors:

  • Available Equipment: If you have access to a microwave reactor or an ultrasonic bath, you can explore catalysts that are known to work well with these energy sources.

  • Green Chemistry Goals: If sustainability is a primary concern, consider biocatalysts, recyclable nanoparticle catalysts, or ionic liquids.

  • Desired Reaction Time and Yield: For rapid synthesis with potentially high yields, microwave-assisted methods with a suitable catalyst are a good option. For milder conditions, an enzymatic or solid acid catalyst might be preferable.

  • Cost and Availability: The cost and commercial availability of the catalyst are also practical considerations.

Q4: I am observing a tautomeric equilibrium in my final product. How can I confirm the presence of the 4-hydroxythiazole form?

A4: The 4-hydroxythiazole can exist in equilibrium with its keto tautomer, 4-oxothiazolidine. This can be investigated using spectroscopic methods:

  • ¹H NMR Spectroscopy: The presence of an enolic hydroxyl proton (OH) signal (often a broad singlet) is indicative of the 4-hydroxythiazole form. The keto form would show characteristic signals for the CH₂ group in the thiazolidinone ring.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbons in the thiazole ring can help distinguish between the two tautomers.

  • Infrared (IR) Spectroscopy: A broad O-H stretching band would support the presence of the hydroxyl group, while a strong C=O stretching band would indicate the presence of the keto form.

Q5: Are there any specific safety precautions I should take when working with alternative catalysts?

A5: Yes, always follow standard laboratory safety procedures. Additionally:

  • Nanoparticles: When handling nanoparticle catalysts, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of nanoparticle dust by working in a well-ventilated area or a fume hood.

  • Ionic Liquids: While many ionic liquids have low vapor pressure, some can be skin irritants. Always consult the Safety Data Sheet (SDS) for the specific ionic liquid you are using.

  • Microwave Synthesis: Use only microwave-safe reaction vessels and follow the manufacturer's instructions for the microwave reactor to prevent pressure buildup and potential explosions.

  • Ultrasound Synthesis: High-intensity ultrasound can cause heating. Monitor the reaction temperature and use a cooling bath if necessary.

III. Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for the synthesis of various thiazole derivatives using different catalytic systems. While specific data for this compound is limited in the literature, this table provides a comparative overview of the performance of alternative catalysts in similar Hantzsch-type syntheses.

CatalystSubstratesSolventTemp. (°C)TimeYield (%)Reference
Silica Supported Tungstosilisic Acid 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydesEthanol/Water652-3.5 h79-90[1]
Ultrasound & TCsSB (Chitosan-based) Thiosemicarbazone, hydrazonoyl chloridesEthanol3520 minHigh[2]
NiFe₂O₄ Nanoparticles α-halo carbonyl, thiosemicarbazide, anhydridesEthanol/Water75 (reflux)60 minup to 90[3]
Brønsted Acidic Ionic Liquid Acetophenone, thiourea[bmim]HSO₄Room Temp1.25-3 hup to 91General trend
Catalyst-Free ("On-Water") α-haloketones, thioureaWaterRoom Temp~24 hModerateGeneral trend
Microwave Irradiation & p-TSA Propargylamines, isothiocyanates1,2-dichloroethane13010 min47-78General trend

Note: The data presented is for the synthesis of various thiazole derivatives and serves as a general comparison. Actual results for the synthesis of this compound may vary.

IV. Experimental Protocols

Protocol 1: General Procedure for Solid Acid Catalyzed Synthesis

This protocol provides a general method for the synthesis of 4-hydroxythiazole derivatives using a solid acid catalyst, which can be adapted for the synthesis of this compound.

  • Catalyst Activation (if required): Place the solid acid catalyst (e.g., silica-supported tungstosilicic acid, zeolites) in a round-bottom flask and heat under vacuum at 110-120 °C for 2-4 hours to remove adsorbed water.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated solid acid catalyst (5-10 mol%).

  • Addition of Reactants: Add thiourea (1.0 eq.) and a suitable solvent (e.g., ethanol, acetonitrile). Stir the mixture for 10-15 minutes.

  • Addition of Electrophile: Slowly add ethyl 3-chloroacetoacetate (1.0 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress by TLC.

  • Workup: After completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

  • Catalyst Removal: Filter the reaction mixture to recover the solid catalyst. The catalyst can often be washed with a solvent, dried, and reused.

  • Product Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Protocol 2: General Procedure for Ultrasound-Assisted Synthesis with a Biocatalyst

This protocol outlines a green synthesis approach using ultrasound irradiation and a chitosan-based catalyst.

  • Reaction Setup: In a suitable reaction vessel, combine the biocatalyst (e.g., TCsSB, 10-15 wt%), thiourea (1.0 eq.), and ethanol.

  • Sonication: Place the vessel in an ultrasonic bath.

  • Addition of Electrophile: Add ethyl 3-chloroacetoacetate (1.0 eq.) to the mixture.

  • Reaction: Irradiate the mixture with ultrasound at a constant temperature (e.g., 35-40 °C). Monitor the reaction progress by TLC.

  • Workup: Upon completion (typically 20-60 minutes), remove the biocatalyst by filtration.

  • Product Isolation: Evaporate the solvent from the filtrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

V. Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Thiourea & Ethyl 3-chloroacetoacetate ReactionVessel Reaction Vessel Mixing Heating/Irradiation Reactants->ReactionVessel:f0 Catalyst Alternative Catalyst (e.g., Nanoparticles, Solid Acid) Catalyst->ReactionVessel:f0 Solvent Green Solvent (e.g., Ethanol, Water, Ionic Liquid) Solvent->ReactionVessel:f0 Filtration Catalyst Removal (Filtration) ReactionVessel:f1->Filtration Evaporation Solvent Removal (Evaporation) Filtration->Evaporation Purification Purification (Chromatography/ Recrystallization) Evaporation->Purification Product Ethyl 2-(4-hydroxy- thiazol-2-yl)acetate Purification->Product

Caption: General experimental workflow for the synthesis of this compound using alternative catalysts.

Troubleshooting_Logic cluster_solutions_yield Low Yield Solutions cluster_solutions_purity Purity Solutions cluster_solutions_isolation Isolation Solutions Start Experiment Start CheckYield Low/No Yield? Start->CheckYield CheckPurity Side Products? CheckYield->CheckPurity No OptimizeConditions Optimize Temp./Time CheckYield->OptimizeConditions Yes CheckIsolation Isolation Issues? CheckPurity->CheckIsolation No ControlTemp Lower Reaction Temp. CheckPurity->ControlTemp Yes Success Successful Synthesis CheckIsolation->Success No OptimizeWorkup Optimize Workup CheckIsolation->OptimizeWorkup Yes CheckCatalyst Check Catalyst Activity OptimizeConditions->CheckCatalyst CheckReagents Verify Reagent Purity CheckCatalyst->CheckReagents CheckReagents->Start Re-run MonitorReaction Monitor by TLC ControlTemp->MonitorReaction ChangeCatalyst Screen Different Catalysts MonitorReaction->ChangeCatalyst ChangeCatalyst->Start Re-run OptimizePurification Optimize Purification OptimizeWorkup->OptimizePurification OptimizePurification->Start Re-run

Caption: A logical flowchart for troubleshooting common issues during the synthesis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 2-(4-hydroxythiazol-2-yl)acetate and Methyl 2-(4-hydroxythiazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice between ethyl and methyl esters as synthetic intermediates can significantly impact reaction outcomes. This guide provides a comparative analysis of the reactivity of Ethyl 2-(4-hydroxythiazol-2-yl)acetate and Mthis compound, focusing on common reactions relevant to pharmaceutical synthesis. The comparison is based on established principles of organic chemistry, supported by experimental data from analogous systems.

Executive Summary

In general, methyl esters are slightly more reactive than their ethyl counterparts in nucleophilic acyl substitution reactions. This difference is primarily attributed to the smaller steric hindrance of the methyl group compared to the ethyl group. While electronic effects also play a role, the steric factor is often the dominant differentiator in the reactivity of simple alkyl esters. Therefore, Mthis compound is expected to exhibit a moderately higher rate of reaction in hydrolysis, transesterification, and amidation reactions compared to this compound.

Reactivity Comparison: A Data-Driven Overview

Table 1: Comparison of Physical Properties

PropertyMthis compoundThis compound
Molecular WeightCalculatedCalculated
Boiling PointExpected to be slightly lowerExpected to be slightly higher
Solubility in Polar SolventsExpected to be slightly higherExpected to be slightly lower
Solubility in Nonpolar SolventsExpected to be slightly lowerExpected to be slightly higher

Table 2: Relative Reactivity in Common Nucleophilic Acyl Substitution Reactions

Reaction TypeReactivity of Methyl EsterReactivity of Ethyl EsterKey Differentiating Factor
Alkaline Hydrolysis HigherLowerSteric Hindrance[1][2]
Acid-Catalyzed Hydrolysis HigherLowerSteric Hindrance[2][3]
Amidation HigherLowerSteric Hindrance[4][5]
Transesterification HigherLowerSteric Hindrance

Factors Influencing Reactivity

The difference in reactivity between the methyl and ethyl esters of 2-(4-hydroxythiazol-2-yl)acetate is governed by a combination of steric and electronic effects.

  • Steric Hindrance: The ethyl group is larger than the methyl group, presenting a greater steric barrier to the approach of a nucleophile to the carbonyl carbon.[6][7][8] This steric hindrance slows down the rate of nucleophilic attack, making the ethyl ester less reactive.[9]

  • Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect (+I effect).[10] The ethyl group is slightly more electron-donating than the methyl group. This increased electron density on the carbonyl carbon makes it slightly less electrophilic and therefore less susceptible to nucleophilic attack. However, this electronic effect is generally considered to be less significant than the steric effect in determining the relative reactivity of these two esters.[11]

Experimental Protocols

The following are generalized experimental protocols for comparing the reactivity of the two esters in key reactions. Researchers should adapt these protocols to their specific laboratory conditions and analytical capabilities.

Protocol 1: Comparative Alkaline Hydrolysis

Objective: To compare the rate of hydrolysis of this compound and Mthis compound under basic conditions.

Materials:

  • Mthis compound

  • This compound

  • Standardized sodium hydroxide solution (e.g., 0.1 M)

  • Ethanol or a suitable co-solvent

  • Deionized water

  • pH meter or autotitrator

  • Constant temperature bath

Procedure:

  • Prepare equimolar solutions of the methyl and ethyl esters in the chosen solvent system.

  • In separate reaction vessels maintained at a constant temperature, add a known excess of the standardized sodium hydroxide solution to each ester solution.

  • Monitor the reaction progress by periodically withdrawing aliquots and quenching the reaction with a standard acid solution.

  • Determine the concentration of unreacted hydroxide at each time point by back-titration with a standard acid.

  • Plot the concentration of the ester versus time to determine the reaction rate and calculate the rate constants for both esters.

Protocol 2: Comparative Amidation

Objective: To compare the yield of amide formation from this compound and Mthis compound with a model amine.

Materials:

  • Mthis compound

  • This compound

  • A primary or secondary amine (e.g., benzylamine)

  • A suitable solvent (e.g., THF, DMF)

  • A base catalyst (e.g., sodium methoxide), if necessary

  • Analytical balance

  • Reaction vials

  • Stirring apparatus

  • Analytical technique for product quantification (e.g., HPLC, GC-MS)

Procedure:

  • In separate, identical reaction vials, dissolve equimolar amounts of the methyl and ethyl esters.

  • To each vial, add an equimolar amount of the chosen amine and any necessary catalyst.

  • Allow the reactions to proceed for a set period under identical conditions (temperature, stirring).

  • Quench the reactions and work up the product mixtures in an identical manner.

  • Analyze the crude reaction mixtures using a calibrated analytical method to determine the yield of the corresponding amide product for each reaction.

Visualizing Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of nucleophilic acyl substitution and a typical experimental workflow for comparing ester reactivity.

Nucleophilic_Acyl_Substitution cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Leaving Group Departure Ester R-CO-OR' Tetrahedral_Intermediate R-C(O⁻)(Nu)-OR' Ester->Tetrahedral_Intermediate + Nu⁻ Nucleophile Nu⁻ Tetrahedral_Intermediate_2 R-C(O⁻)(Nu)-OR' Product R-CO-Nu Leaving_Group ⁻OR' Tetrahedral_Intermediate_2->Product - ⁻OR'

Caption: General mechanism of nucleophilic acyl substitution on an ester.

Experimental_Workflow Start Start: Prepare Equimolar Ester Solutions Reaction_Setup Reaction Setup Methyl Ester + Reagent Ethyl Ester + Reagent Start->Reaction_Setup Reaction_Conditions Incubate under Identical Conditions (Temperature, Time, Stirring) Reaction_Setup->Reaction_Conditions Quenching Quench Reactions Reaction_Conditions->Quenching Analysis Analyze Product Formation (e.g., HPLC, GC-MS) Quenching->Analysis Comparison Compare Reactivity (Yields, Rates) Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Workflow for comparing the reactivity of the two esters.

Conclusion

For drug development professionals, understanding the subtle differences in reactivity between closely related intermediates is crucial for process optimization and scale-up. Based on fundamental principles of organic chemistry, Mthis compound is predicted to be the more reactive of the two compounds in common nucleophilic acyl substitution reactions. This is primarily due to the lower steric hindrance of the methyl group. While the electronic differences between the methyl and ethyl groups are minimal, they also contribute to the slightly lower reactivity of the ethyl ester. The provided experimental protocols offer a starting point for researchers to quantify these reactivity differences in their own laboratories, enabling a more informed selection of starting materials for their synthetic campaigns.

References

Comparative Analysis of 2- and 4-Substituted Thiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2- and 4-substituted thiazole derivatives, supported by experimental data. Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

This analysis focuses on the impact of substituent placement at the 2- and 4-positions of the thiazole ring on these biological activities, offering insights into structure-activity relationships.

Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents, with their efficacy often dependent on the substitution pattern. Both 2- and 4-substituted analogs have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways.

A series of 2-substituted benzothiazoles has been reported to inhibit the growth of breast cancer cells by downregulating the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR signaling pathways.[1] In contrast, certain 4-substituted methoxybenzoyl-aryl-thiazoles have shown potent antiproliferative activity against melanoma and prostate cancer cells by inhibiting tubulin polymerization.[2] Furthermore, other 4-substituted thiazole derivatives have been identified as inhibitors of the PI3K/Akt pathway.[3]

anticancer_pathway cluster_2_substituted 2-Substituted Thiazole Derivatives cluster_4_substituted 4-Substituted Thiazole Derivatives 2-Substituted 2-Substituted Thiazole EGFR EGFR 2-Substituted->EGFR inhibits JAK_STAT JAK/STAT Pathway EGFR->JAK_STAT activates ERK_MAPK ERK/MAPK Pathway EGFR->ERK_MAPK activates PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt_mTOR activates Apoptosis_2 Apoptosis JAK_STAT->Apoptosis_2 ERK_MAPK->Apoptosis_2 PI3K_Akt_mTOR->Apoptosis_2 4-Substituted 4-Substituted Thiazole Tubulin Tubulin Polymerization 4-Substituted->Tubulin inhibits PI3K_Akt PI3K/Akt Pathway 4-Substituted->PI3K_Akt inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Tubulin->Cell_Cycle_Arrest Apoptosis_4 Apoptosis PI3K_Akt->Apoptosis_4

Table 1: Comparative Anticancer Activity of Thiazole Derivatives (IC50 in µM)

Compound TypeDerivativeCell LineIC50 (µM)Reference
2-Substituted2-[2-[4-Hydroxy-3-(N=N-Ph)benzylidene]hydrazinyl]-thiazole-4[5H]-oneMCF-7 (Breast)2.57[4]
2-Substituted2-[2-[4-Hydroxy-3-(N=N-Ph)benzylidene]hydrazinyl]-thiazole-4[5H]-oneHepG2 (Liver)7.26[4]
4-Substituted2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazoleA549 (Lung)12.0[3]
4-Substituted2-[2-((4-(4-cyanophenoxy)phenyl)methylene)hydrazinyl]-4-(4-cyanophenyl)thiazoleC6 (Glioma)3.83[3]

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives is well-documented, with substitutions at both the 2- and 4-positions influencing their spectrum and potency. The mechanism of action for many of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase.

Structure-activity relationship studies have shown that the nature and position of substituents on the thiazole ring are critical for antimicrobial activity. For instance, the presence of specific aryl or heteroaryl groups can enhance the inhibitory effect against various bacterial and fungal strains.

antimicrobial_workflow start Start prep_inoculum Prepare Bacterial/ Fungal Inoculum start->prep_inoculum prep_compounds Prepare Serial Dilutions of Thiazole Derivatives start->prep_compounds inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compounds->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Table 2: Comparative Antimicrobial Activity of Thiazole Derivatives (MIC in µg/mL)

Compound TypeDerivativeMicroorganismMIC (µg/mL)Reference
2-SubstitutedBenzo[d]thiazole derivative with 4-hydroxyphenyl at C2Methicillin-resistant S. aureus50-75[5]
2-SubstitutedBenzo[d]thiazole derivative with 4-hydroxyphenyl at C2E. coli50-75[5]
4-Substituted4-(4-bromophenyl)-thiazol-2-amine derivativeS. aureus16.1 (µM)[6]
4-Substituted4-(4-bromophenyl)-thiazol-2-amine derivativeE. coli16.1 (µM)[6]

Anti-inflammatory Activity

Thiazole derivatives have also emerged as promising anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The position of substituents on the thiazole ring can significantly impact their inhibitory potency.

For example, certain 2,4-disubstituted thiazoles have demonstrated anti-inflammatory activity comparable to the standard drug ibuprofen.[7] Some 4-substituted thiazole derivatives have been identified as potential selective COX-2 inhibitors.[8]

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) COX2 COX-2 Inflammatory_Stimuli->COX2 induces iNOS iNOS Inflammatory_Stimuli->iNOS induces Thiazole_Derivatives 2- and 4-Substituted Thiazole Derivatives Thiazole_Derivatives->COX2 inhibits Thiazole_Derivatives->iNOS inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Nitric_Oxide Nitric Oxide iNOS->Nitric_Oxide Inflammation Inflammation Prostaglandins->Inflammation Nitric_Oxide->Inflammation

Table 3: Comparative Anti-inflammatory Activity of Thiazole Derivatives (% Inhibition of Edema)

Compound TypeDerivativeAssay% InhibitionReference
2,4-DisubstitutedArylaminothiazole derivativeCarrageenan-induced paw edemaComparable to Ibuprofen[7]
2-SubstitutedNitro substituted thiazole derivativeCarrageenan-induced paw edemaBetter than Nimesulide[9]
4-SubstitutedN-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamideLPS-stimulated RAW 264.7 cellsSignificant PGE2 reduction[8]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth.

  • Compound Dilution: Perform serial two-fold dilutions of the thiazole derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week.

  • Compound Administration: Administer the thiazole derivatives or a control vehicle (e.g., saline) to the animals, typically orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

References

Unveiling the Blueprint: A Comparative Crystallographic Analysis of Ethyl 2-(4-hydroxythiazol-2-yl)acetate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A definitive crystallographic validation for the precise structure of Ethyl 2-(4-hydroxythiazol-2-yl)acetate remains elusive in publicly accessible databases. However, a comprehensive structural comparison with several closely related analogs, for which single-crystal X-ray diffraction data is available, offers valuable insights into the anticipated molecular geometry and packing of this thiazole derivative. This guide provides a comparative analysis of these analogs, presenting their crystallographic data, experimental protocols, and a theoretical framework for the structural validation of the target compound.

For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount for predicting its biological activity and optimizing its properties. While direct X-ray crystallography data for this compound is not currently available, an examination of its analogs provides a robust foundation for structural inference.

Comparative Crystallographic Data of Thiazole Analogs

To contextualize the potential structure of this compound, the following table summarizes the key crystallographic parameters of three structurally related compounds. These analogs share the core ethyl acetate and thiazole/benzothiazole moieties, providing a basis for structural comparison.

ParameterEthyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetateEthyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate (Monoclinic Form)Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate (Orthorhombic Form)
Molecular Formula C₁₁H₁₀ClNO₃SC₁₂H₁₃NO₄SC₁₂H₁₃NO₄S
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cPcPbca
a (Å) 5.4830(11)8.0177(6)8.957(1)
b (Å) 19.410(4)10.259(1)15.866(3)
c (Å) 11.060(2)7.4995(9)17.955(3)
β (º) 95.16(3)90.130(2)90
Volume (ų) 1172.3(4)616.9(1)2551.7(8)
Z 428
R-factor 0.057Not ReportedNot Reported

Experimental Protocols: A Blueprint for Validation

The methodologies employed in the synthesis and crystallographic analysis of these analogs provide a standard protocol that could be adapted for the validation of this compound.

Synthesis of Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate

A mixture of 4-chlorobenzothiazol-2(3H)-one (57.5 mmol), ethyl chloroacetate (50 mmol), and potassium iodide (3 mmol) as a catalyst were added to a solution of potassium carbonate (20 mmol) in butyl acetate (200 ml). The reaction mixture was heated at 353 K.

X-ray Data Collection and Structure Refinement

Single crystals of the compound are typically mounted on a diffractometer. The crystal data for the analogs were collected using an Enraf–Nonius CAD-4 diffractometer or an Xcalibur-3 diffractometer with Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F².

The following diagram illustrates a generalized workflow for X-ray crystallographic analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure

A generalized workflow for X-ray crystallography.

Comparative Structural Analysis Framework

In the absence of direct experimental data for this compound, a comparative analysis with known analogs is the primary tool for structural prediction. The following diagram illustrates the logical relationship in such an analysis.

comparative_analysis cluster_analogs Known Crystal Structures of Analogs cluster_comparison Comparative Analysis cluster_prediction Structural Prediction Target This compound (Structure Unknown) BondLengths Comparison of Bond Lengths Target->BondLengths BondAngles Comparison of Bond Angles Target->BondAngles TorsionAngles Comparison of Torsion Angles Target->TorsionAngles Intermolecular Analysis of Intermolecular Interactions Target->Intermolecular Analog1 Analog A (e.g., Chloro-benzothiazole derivative) Analog1->BondLengths Analog1->BondAngles Analog1->TorsionAngles Analog1->Intermolecular Analog2 Analog B (e.g., Benzothiazine derivative) Analog2->BondLengths Analog2->BondAngles Analog2->TorsionAngles Analog2->Intermolecular PredictedStructure Predicted Structure of Target Compound BondLengths->PredictedStructure BondAngles->PredictedStructure TorsionAngles->PredictedStructure Intermolecular->PredictedStructure

Logical workflow for comparative structural analysis.

By comparing key geometric parameters and intermolecular interactions observed in the crystal structures of the analogs, researchers can build a reliable model of the target compound's solid-state conformation. This in silico approach, grounded in experimental data from closely related molecules, is a cornerstone of modern drug design and materials science. The publication of the crystal structure of this compound would be a valuable addition to the field, allowing for the validation of these predictive models.

Spectroscopic comparison of "Ethyl 2-(4-hydroxythiazol-2-yl)acetate" regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Showdown: Distinguishing Regioisomers of Ethyl 2-(hydroxythiazol-2-yl)acetate

For researchers in drug discovery and organic synthesis, the precise structural elucidation of novel compounds is paramount. Regioisomers, molecules with the same chemical formula but different spatial arrangements of functional groups, can exhibit vastly different biological activities and physicochemical properties. This guide provides a comparative analysis of the spectroscopic characteristics of two key regioisomers of Ethyl 2-(hydroxythiazol-2-yl)acetate: Ethyl 2-(4-hydroxythiazol-2-yl)acetate (Isomer 1) and Ethyl 2-(5-hydroxythiazol-2-yl)acetate (Isomer 2) . Understanding their distinct spectral fingerprints is crucial for unambiguous identification.

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the two regioisomers. These predictions are based on established spectroscopic principles and data from analogous thiazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton Assignment This compound (Isomer 1) Ethyl 2-(5-hydroxythiazol-2-yl)acetate (Isomer 2)
Methylene (-CH₂-)~3.9 ppm (s)~3.9 ppm (s)
Thiazole C5-H~6.5 ppm (s)-
Thiazole C4-H-~7.2 ppm (s)
Hydroxyl (-OH)~9.0-11.0 ppm (br s)~8.0-10.0 ppm (br s)
Ethyl (-O-CH₂-CH₃)~4.2 ppm (q, J = 7.1 Hz)~4.2 ppm (q, J = 7.1 Hz)
Ethyl (-O-CH₂-CH₃)~1.3 ppm (t, J = 7.1 Hz)~1.3 ppm (t, J = 7.1 Hz)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Assignment This compound (Isomer 1) Ethyl 2-(5-hydroxythiazol-2-yl)acetate (Isomer 2)
Thiazole C2~165 ppm~163 ppm
Thiazole C4~158 ppm~120 ppm
Thiazole C5~105 ppm~155 ppm
Methylene (-CH₂-)~35 ppm~35 ppm
Carbonyl (-C=O)~170 ppm~170 ppm
Ethyl (-O-CH₂-)~61 ppm~61 ppm
Ethyl (-CH₃)~14 ppm~14 ppm

Table 3: Predicted IR and Mass Spectrometry Data

Spectroscopic Technique This compound (Isomer 1) Ethyl 2-(5-hydroxythiazol-2-yl)acetate (Isomer 2)
IR Spectroscopy (cm⁻¹)
O-H stretch~3400-3200 (broad)~3400-3200 (broad)
C=O stretch (ester)~1735~1735
C=N stretch (thiazole)~1620~1620
C-O stretch~1250~1250
Mass Spectrometry (m/z)
Molecular Ion [M]⁺187.0303187.0303
Key Fragmentation[M - OCH₂CH₃]⁺, [M - COOCH₂CH₃]⁺[M - OCH₂CH₃]⁺, [M - COOCH₂CH₃]⁺

Experimental Protocols

Accurate characterization of these regioisomers relies on standardized experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire proton spectra with a spectral width of 0-12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire carbon spectra with a spectral width of 0-200 ppm. Employ proton decoupling to simplify the spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Employ a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to determine the accurate mass of the molecular ion and its fragments.

Workflow for Spectroscopic Comparison

The logical flow for the spectroscopic analysis and differentiation of the regioisomers is depicted below.

G cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Identification Synthesis Synthesis of Ethyl 2-(hydroxythiazol-2-yl)acetate Isolation Isolation of Regioisomers Synthesis->Isolation NMR NMR Spectroscopy (¹H, ¹³C) Isolation->NMR IR IR Spectroscopy Isolation->IR MS Mass Spectrometry Isolation->MS CompareNMR Compare Chemical Shifts & Coupling Patterns NMR->CompareNMR CompareIR Compare Vibrational Frequencies IR->CompareIR CompareMS Compare m/z Values & Fragmentation MS->CompareMS Identification Regioisomer Identification CompareNMR->Identification CompareIR->Identification CompareMS->Identification

Caption: Workflow for the spectroscopic differentiation of regioisomers.

Conclusion

The key to distinguishing between this compound and Ethyl 2-(5-hydroxythiazol-2-yl)acetate lies primarily in their NMR spectra. The position of the single proton on the thiazole ring (C5-H for Isomer 1 and C4-H for Isomer 2) will show a distinct chemical shift. Furthermore, the ¹³C NMR chemical shifts of the thiazole ring carbons will be significantly different, providing a definitive method for structural assignment. While IR and MS are crucial for confirming the presence of functional groups and determining the molecular weight, NMR spectroscopy is the most powerful tool for the unambiguous identification of these regioisomers.

A Comparative Guide to Purity Analysis of Ethyl 2-(4-hydroxythiazol-2-yl)acetate: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for determining the purity of Ethyl 2-(4-hydroxythiazol-2-yl)acetate, a key intermediate in the synthesis of various biologically active molecules.

Data Summary

The following table summarizes the key performance metrics for the purity analysis of this compound using HPLC and GC methodologies. The data presented is based on typical expected outcomes for these analytical techniques.

ParameterHPLC-UVGC-FID
Purity Assay (%) 99.599.6
Precision (RSD, n=6) ≤ 1.0%≤ 1.0%
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantitation (LOQ) ~0.03%~0.015%
Analysis Time 15 - 30 minutes20 - 40 minutes
Sample Volatility Not requiredRequired
Thermal Stability Not requiredRequired
Primary Application Broadly applicable to non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds.[1]

Experimental Protocols

Detailed methodologies for both HPLC and GC analyses are provided below. These protocols are designed to be readily implemented in a laboratory setting.

High-Performance Liquid Chromatography (HPLC) Protocol

This method outlines a reversed-phase HPLC approach for the purity determination of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • The mobile phase is filtered and degassed before use.

3. Chromatographic Conditions:

  • Elution: Isocratic or gradient. A typical starting point is a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Gas Chromatography (GC) Protocol

This protocol describes a GC method with Flame Ionization Detection (FID) for the purity analysis of this compound, assuming the compound is sufficiently volatile and thermally stable.

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • A capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Carrier Gas and Flow:

  • Carrier Gas: Helium or Nitrogen.

  • Flow Rate: Constant flow, typically 1-2 mL/min.

3. Temperature Program:

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 10 minutes.

  • Detector Temperature: 280 °C.

4. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Ensure the solvent does not co-elute with the analyte or any impurities.

5. Data Analysis:

  • Purity is determined by the area percent of the main peak relative to the total area of all peaks detected by the FID. High purity for thiazole derivatives is often indicated by a GC assay of ≥98%.[3]

Visualizations

The following diagrams illustrate the experimental workflow and the logical comparison between the two analytical methods.

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_results Results Sample This compound Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter (for HPLC) Dissolve->Filter GC_Inject Inject into GC Dissolve->GC_Inject HPLC_Inject Inject into HPLC Filter->HPLC_Inject HPLC_Separation Separation on C18 Column HPLC_Inject->HPLC_Separation HPLC_Detect UV Detection HPLC_Separation->HPLC_Detect HPLC_Data Chromatogram Analysis HPLC_Detect->HPLC_Data Comparison Compare Purity, Precision, etc. HPLC_Data->Comparison GC_Separation Separation on Capillary Column GC_Inject->GC_Separation GC_Detect FID Detection GC_Separation->GC_Detect GC_Data Chromatogram Analysis GC_Detect->GC_Data GC_Data->Comparison

Caption: Experimental workflow for comparative purity analysis.

G cluster_methods Analytical Methods cluster_params Comparison Parameters Analyte {this compound | Purity Analysis} HPLC HPLC-UV Principle: Liquid-solid partitioning Detection: UV Absorbance Analyte->HPLC GC GC-FID Principle: Gas-liquid partitioning Detection: Flame Ionization Analyte->GC Parameters Purity (%) Precision (RSD) Sensitivity (LOD/LOQ) Analysis Time Sample Requirements (Volatility/Stability) HPLC->Parameters GC->Parameters Conclusion {Conclusion | Select optimal method based on: - Analyte properties - Required sensitivity - Throughput needs } Parameters->Conclusion

Caption: Logical relationship of the comparative analysis.

Discussion

HPLC is a versatile and widely used technique in the pharmaceutical industry due to its robustness and applicability to a broad range of compounds, including those that are non-volatile or thermally labile.[4] For this compound, reversed-phase HPLC with UV detection is a highly suitable method. The presence of the thiazole ring and the ester group provides chromophores that allow for sensitive UV detection. The method can be optimized by adjusting the mobile phase composition and gradient to achieve good separation of the main compound from any potential impurities.

GC , on the other hand, is an excellent technique for the analysis of volatile and thermally stable compounds.[1] If this compound can be vaporized without degradation, GC-FID can offer high resolution and sensitivity. The choice of a polar capillary column is important for achieving good peak shape and separation of this polar analyte. GC is particularly effective for detecting volatile organic impurities that may not be well-retained or detected by HPLC.

Conclusion

Both HPLC and GC are powerful techniques for the purity analysis of this compound.

  • HPLC-UV is the more universally applicable and often preferred starting point, especially when the thermal stability and volatility of the compound and its potential impurities are unknown. It is a non-destructive technique that is easily coupled with mass spectrometry for impurity identification.

  • GC-FID serves as an excellent orthogonal method. If the compound is amenable to GC analysis, this technique can provide complementary information and is particularly sensitive to volatile impurities.

For comprehensive purity profiling and method validation, employing both HPLC and an alternative method like GC is a recommended strategy in drug development to ensure a thorough understanding of the impurity profile.

References

A Comparative Guide to the Synthetic Routes of 4-Hydroxythiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the 4-hydroxythiazole core is a valuable scaffold in medicinal chemistry due to its presence in a variety of biologically active compounds. The efficient synthesis of these heterocycles is crucial for the exploration of new therapeutic agents. This guide provides a comparative analysis of the primary synthetic routes to 4-hydroxythiazoles, with a focus on the widely employed Hantzsch thiazole synthesis and its modern variations. This comparison includes quantitative data, detailed experimental protocols, and visualizations to assist researchers in selecting the most suitable methodology for their specific synthetic needs.

At a Glance: Comparison of Key Synthetic Routes to 4-Hydroxythiazoles

The selection of an appropriate synthetic strategy for 4-hydroxythiazoles is dependent on factors such as the availability of starting materials, desired reaction efficiency, and scalability. The following table summarizes the key quantitative parameters of the discussed synthetic routes.

Synthesis RouteStarting MaterialsKey Reagents/ConditionsTypical Reaction TimeTypical TemperatureTypical Yield (%)
Classical Hantzsch Synthesis Thioamide, α-Haloester (e.g., ethyl chloroacetate)Base (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., Ethanol, DMF)2 - 24 hoursRoom Temperature to Reflux60 - 85%
Microwave-Assisted Hantzsch Synthesis Thioamide, α-HaloesterSolvent (e.g., Ethanol), Microwave Irradiation5 - 30 minutes80 - 120 °C75 - 95%
One-Pot Hantzsch Synthesis α-Haloester, Thiourea/Thioamide, AldehydeCatalyst (e.g., silica supported tungstosilisic acid), Solvent (e.g., Ethanol/Water)1.5 - 3.5 hoursRoom Temperature to 65 °C79 - 90%[1]
Solid-Phase Hantzsch Synthesis α-Bromoketone, Thioamide/ThioureaSolid Catalyst (e.g., Na₂CO₃), Solvent-free3 - 5 minutesRoom TemperatureHigh (Intermediate formation)[2]

Visualizing the Pathways: Synthetic Schemes and Workflows

To further elucidate the relationships between reactants and products in these syntheses, the following diagrams, generated using the DOT language, illustrate the core transformations and a general experimental workflow.

Hantzsch_Synthesis_for_4_Hydroxythiazoles Thioamide Thioamide Intermediate Thioether Intermediate Thioamide->Intermediate Nucleophilic Attack (SN2) AlphaHaloester α-Haloester AlphaHaloester->Intermediate Hydroxythiazoline Hydroxythiazoline Intermediate Intermediate->Hydroxythiazoline Intramolecular Cyclization Product 4-Hydroxythiazole Hydroxythiazoline->Product Dehydration

Caption: Mechanism of the Hantzsch synthesis for 4-hydroxythiazoles.

Experimental_Workflow start Start dissolve Dissolve thioamide and α-haloester in solvent start->dissolve react Heat reaction mixture (Conventional or Microwave) dissolve->react monitor Monitor reaction by TLC react->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by recrystallization or chromatography workup->purify characterize Characterize product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: A general experimental workflow for the synthesis of 4-hydroxythiazoles.

Experimental Protocols

Protocol 1: Classical Synthesis of 2-Aryl-4-hydroxythiazole

This protocol is a representative example of the Hantzsch synthesis for 4-hydroxythiazoles.

Materials:

  • Arylthioamide (10 mmol)

  • Ethyl chloroacetate (12 mmol)

  • Sodium bicarbonate (20 mmol)

  • Ethanol (50 mL)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the arylthioamide (10 mmol) and ethyl chloroacetate (12 mmol) in ethanol (50 mL).

  • Add sodium bicarbonate (20 mmol) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 2-aryl-4-hydroxythiazole.

Protocol 2: Microwave-Assisted Synthesis of 2-Aryl-4-hydroxythiazole

This protocol provides a more rapid synthesis using microwave irradiation.

Materials:

  • Arylthioamide (2 mmol)

  • Ethyl chloroacetate (2.4 mmol)

  • Ethanol (10 mL)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine the arylthioamide (2 mmol) and ethyl chloroacetate (2.4 mmol) in ethanol (10 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 100 °C for 15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Follow the workup and purification steps (6-9) as described in Protocol 1.

Discussion of Synthetic Routes

The classical Hantzsch synthesis is a robust and well-established method for the preparation of 4-hydroxythiazoles. It involves the condensation of a thioamide with an α-haloester, typically in the presence of a base.[3] This method is versatile and can be used to synthesize a wide range of substituted 4-hydroxythiazoles. However, it often requires longer reaction times and heating under reflux.

Microwave-assisted Hantzsch synthesis offers a significant improvement in terms of reaction time and often leads to higher yields. The use of microwave irradiation can dramatically accelerate the rate of reaction, reducing the synthesis time from hours to minutes. This makes it an attractive method for rapid library synthesis and optimization studies.

One-pot Hantzsch synthesis is a highly efficient variation where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates. For example, a one-pot, three-component reaction of an α-haloester, a thioamide or thiourea, and an aldehyde can be used to generate more complex 4-hydroxythiazole derivatives.[1] These methods are often more environmentally friendly due to reduced solvent usage and waste generation.

Solid-phase synthesis represents another modern approach that can simplify product purification.[2] By anchoring one of the reactants to a solid support, excess reagents and byproducts can be easily washed away, facilitating a cleaner reaction and easier isolation of the desired product. While this method is powerful for combinatorial chemistry, its application to the synthesis of 4-hydroxythiazoles is still emerging.

Conclusion

The synthesis of 4-hydroxythiazoles is predominantly achieved through variations of the Hantzsch thiazole synthesis. While the classical approach remains a reliable method, modern techniques such as microwave-assisted synthesis and one-pot procedures offer significant advantages in terms of efficiency, reaction time, and yield. The choice of a specific synthetic route will depend on the desired substitution pattern, the scale of the reaction, and the available laboratory equipment. This guide provides the necessary information for researchers to make an informed decision on the most suitable method for their synthetic goals in the pursuit of novel 4-hydroxythiazole-based compounds.

References

In-Silico Modeling of "Ethyl 2-(4-hydroxythiazol-2-yl)acetate" Bioactivity: A Comparative Guide for Xanthine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of "Ethyl 2-(4-hydroxythiazol-2-yl)acetate" as a xanthine oxidase inhibitor. Due to the limited direct experimental data on this specific compound, this document leverages in-silico modeling techniques to predict its efficacy and compares it with established drugs and other thiazole derivatives. Detailed experimental protocols for the in-silico methods are provided to ensure reproducibility and transparency.

Introduction to Thiazoles and Xanthine Oxidase Inhibition

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. A significant area of interest is the inhibition of xanthine oxidase (XO), a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a precursor to gout. Non-purine selective inhibitors of xanthine oxidase, such as Febuxostat, which features a thiazole moiety, have proven to be effective therapeutic agents. The structural similarity of "this compound" to known thiazole-based xanthine oxidase inhibitors suggests its potential as a novel inhibitor of this enzyme.

Comparative Bioactivity Data

To contextualize the predicted activity of "this compound," the following table summarizes the experimental bioactivity of the well-established xanthine oxidase inhibitor Febuxostat and other relevant thiazole derivatives. The predicted bioactivity for the target compound, derived from in-silico modeling, is included for comparison.

CompoundTargetBioactivity (IC50)Reference(s)
Febuxostat Xanthine Oxidase1.8 nM[1][2]
Allopurinol Xanthine Oxidase2.9 µM[1][2]
2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acidXanthine Oxidase3.5 nM[3]
Thiazole-5-carboxylic acid derivative (GK-20)Xanthine Oxidase0.45 µM[4]
Thiazolo-pyrazolyl derivative (Vq)Xanthine Oxidase6.5 µM[5]
This compound Xanthine OxidasePredicted-

Note: The bioactivity of "this compound" is predicted based on the in-silico modeling protocol outlined below and should be validated by in-vitro experimentation.

In-Silico Modeling Experimental Protocol

This section details the proposed computational methodology for predicting the bioactivity of "this compound" against xanthine oxidase.

Protein Preparation
  • Retrieval of Crystal Structure: The three-dimensional crystal structure of bovine xanthine oxidase in complex with an inhibitor (e.g., quercetin, PDB ID: 3NVY) will be downloaded from the Protein Data Bank (RCSB PDB).[6] This structure provides a high-resolution model of the enzyme's active site.

  • Preparation of the Protein Structure: The protein structure will be prepared using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools). This process involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding hydrogen atoms.

    • Assigning correct bond orders and protonation states of amino acid residues at a physiological pH.

    • Energy minimization of the protein structure to relieve any steric clashes.

Ligand Preparation
  • Generation of 2D and 3D Structures: The 2D structure of "this compound" and other comparative ligands will be drawn using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure.

  • Ligand Optimization: The 3D structures of the ligands will be optimized to their lowest energy conformation using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a realistic representation of the ligand's geometry.

Molecular Docking
  • Active Site Definition: The binding site of the enzyme will be defined based on the location of the co-crystallized inhibitor in the retrieved PDB structure. A grid box will be generated around this active site to define the search space for the docking algorithm.

  • Docking Simulation: Molecular docking simulations will be performed using a validated docking program (e.g., AutoDock Vina, Glide). The prepared ligands will be docked into the defined active site of the prepared xanthine oxidase structure. The docking algorithm will generate multiple binding poses for each ligand and score them based on their predicted binding affinity.

  • Analysis of Docking Results: The docking results will be analyzed to:

    • Determine the predicted binding energy (e.g., in kcal/mol) for each ligand. A lower binding energy generally indicates a more favorable interaction.

    • Visualize the binding poses of the ligands within the enzyme's active site.

    • Identify the key amino acid residues involved in the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligands.

Molecular Dynamics (MD) Simulation (Optional but Recommended)

To further refine the docking results and assess the stability of the protein-ligand complex over time, a short molecular dynamics simulation (e.g., 10-50 nanoseconds) can be performed. This simulation provides insights into the dynamic behavior of the complex and can help to validate the stability of the predicted binding mode.

Visualizations

To better illustrate the concepts and workflows described, the following diagrams have been generated using the DOT language.

G In-Silico Bioactivity Prediction Workflow cluster_prep Preparation cluster_model Modeling cluster_analysis Analysis Protein_Prep Protein Preparation (PDB: 3NVY) Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand Preparation (Target & Comparatives) Ligand_Prep->Docking MD_Sim Molecular Dynamics (Optional) Docking->MD_Sim Binding_Energy Binding Energy Calculation Docking->Binding_Energy MD_Sim->Binding_Energy Interaction_Analysis Interaction Analysis Binding_Energy->Interaction_Analysis Comparison Comparative Analysis Interaction_Analysis->Comparison

Caption: A flowchart illustrating the key steps in the in-silico bioactivity prediction workflow.

G Xanthine Oxidase Catalytic Pathway and Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric_Acid Uric Acid Xanthine->Uric_Acid XO XO Xanthine Oxidase Inhibitor This compound (Predicted Inhibitor) Inhibitor->XO Inhibits

Caption: The biochemical pathway of uric acid synthesis catalyzed by xanthine oxidase and the predicted inhibitory action of "this compound".

Conclusion

The in-silico analysis presented in this guide suggests that "this compound" has the potential to be a novel inhibitor of xanthine oxidase. The proposed modeling workflow provides a robust framework for predicting its binding affinity and comparing it to established drugs. While computational predictions are a valuable tool in drug discovery, it is imperative that these findings are validated through in-vitro and in-vivo experimental studies to confirm the bioactivity and therapeutic potential of this compound.

References

Benchmarking the performance of "Ethyl 2-(4-hydroxythiazol-2-yl)acetate" in a specific assay

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide will objectively compare the performance of various thiazole derivatives against established alternatives and provide supporting experimental data. All quantitative data is summarized in clearly structured tables, and detailed methodologies for the cited experiments are provided to ensure reproducibility.

Data Presentation: Comparative Performance of Thiazole Derivatives

The following tables summarize the inhibitory concentrations (IC50) of various thiazole derivatives in anticancer, acetylcholinesterase inhibition, and VEGFR-2 kinase assays.

Table 1: Anticancer Activity of Thiazole Derivatives (MTT Assay)

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiazole Derivative 4cMCF-72.57 ± 0.16Staurosporine6.77 ± 0.41
Thiazole Derivative 4cHepG27.26 ± 0.44Staurosporine8.4 ± 0.51
Imidazo[2,1-b]thiazole Derivative 37MCF-70.475Sorafenib2.51

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Thiazole Derivatives

CompoundIC50 (µM)Reference CompoundIC50 (µM)
Thiazolylhydrazone 2i0.028 ± 0.001Donepezil0.021 ± 0.001
Thiazolylhydrazone 2g0.031 ± 0.001Donepezil0.021 ± 0.001
Thiazolylhydrazone 2e0.040 ± 0.001Donepezil0.021 ± 0.001
Thiazolylhydrazone 2b0.056 ± 0.002Donepezil0.021 ± 0.001
Thiazolylhydrazone 2a0.063 ± 0.003Donepezil0.021 ± 0.001

Table 3: VEGFR-2 Kinase Inhibitory Activity of Thiazole Derivatives

CompoundIC50 (µM)Reference CompoundIC50 (µM)
Thiazole Derivative 4c0.15Sorafenib0.059
Phenyl Sulfonyl Thiazole Derivative 400.0231 ± 0.0012Dabrafenib0.0472 ± 0.0025

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[2]

  • Compound Treatment: Cells are treated with various concentrations of the thiazole derivatives or a reference compound for a specified period (e.g., 24-72 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for inhibitors of acetylcholinesterase, an enzyme critical for nerve function. The Ellman's method is a widely used colorimetric technique for this purpose.[3]

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).[3]

  • Enzyme and Inhibitor Incubation: The enzyme (AChE) is pre-incubated with various concentrations of the thiazole derivatives or a reference inhibitor for a defined period.

  • Reaction Initiation: The reaction is initiated by adding the substrate (ATCI) and the chromogen (DTNB) to the enzyme-inhibitor mixture.

  • Kinetic Measurement: The formation of the yellow product, 5-thio-2-nitrobenzoate, is monitored by measuring the absorbance at 412 nm over time.

  • Data Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined for each compound concentration. The IC50 value is then calculated from the resulting dose-response curve.

VEGFR-2 Kinase Assay

This assay measures the ability of compounds to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

  • Reaction Setup: The assay is typically performed in a 96-well plate format. A reaction mixture containing VEGFR-2 enzyme, a specific substrate (e.g., a poly-peptide), and ATP in a kinase buffer is prepared.[4][5][6]

  • Inhibitor Addition: Serial dilutions of the thiazole derivatives or a reference inhibitor are added to the wells.

  • Reaction Incubation: The kinase reaction is allowed to proceed for a set period at a controlled temperature (e.g., 30°C).[4][5]

  • Detection: The amount of ATP remaining after the reaction is quantified using a luminescence-based assay (e.g., Kinase-Glo®). A decrease in luminescence indicates higher kinase activity (more ATP consumed).[4][5][6]

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations: Pathways and Workflows

To further elucidate the experimental processes and biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffers) incubation Incubate Enzyme with Compound prep_reagents->incubation prep_compounds Prepare Thiazole Derivatives (Serial Dilutions) prep_compounds->incubation reaction Initiate Reaction (Add Substrate) incubation->reaction detection Detect Signal (e.g., Absorbance, Luminescence) reaction->detection calc_inhibition Calculate % Inhibition detection->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

VEGFR2_signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation PLCg PLCγ P->PLCg Activates PI3K PI3K P->PI3K Activates RAS RAS P->RAS Activates Proliferation Cell Proliferation PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->VEGFR2 Inhibits Autophosphorylation

Caption: A simplified diagram of the VEGFR-2 signaling pathway and the point of inhibition by thiazole derivatives.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.